DB818
Beschreibung
BenchChem offers high-quality DB818 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DB818 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H16N6S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[5-(4-carbamimidoylphenyl)thiophen-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H16N6S/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19/h1-9H,(H3,20,21)(H3,22,23)(H,24,25) |
InChI-Schlüssel |
MSQVFIHMHRAMOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Molecular Target of DB818: A Technical Guide to Its Inhibition of the HOXA9 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a small molecule inhibitor that has demonstrated significant potential in the context of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the molecular target of DB818, its mechanism of action, and the experimental methodologies used to characterize its activity. The primary molecular target of DB818 is the Homeobox A9 (HOXA9) transcription factor . DB818 exerts its effects by directly interfering with the ability of HOXA9 to bind to its cognate DNA sequences, thereby inhibiting the transcription of downstream target genes crucial for leukemogenesis.
Mechanism of Action
DB818 functions as a DNA minor groove binding agent.[1] It specifically recognizes and binds to the HOXA9 cognate sequence on DNA, preventing the HOXA9 protein from interacting with its target genes.[2] This inhibition of the HOXA9-DNA interaction is the core mechanism through which DB818 exerts its anti-leukemic effects. By disrupting this interaction, DB818 effectively downregulates the expression of HOXA9 target genes such as MYB, MYC, and BCL2, which are critical for the proliferation and survival of AML cells.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of DB818 with its molecular target and its effects on AML cells.
Table 1: Binding Affinity of DB818
| Compound | Target | Binding Site | Kd (nM) | Reference |
| DB818 | DNA | HOXA9 Cognate Sequence (HBS) | 4.6 | [1] |
Table 2: In Vitro Inhibitory Activity of DB818
| Assay Type | Target Gene Promoter | Cell Line | IC50 (µM) | Reference |
| ELISA-derived DNA binding assay | TLR4 | - | 0.2-0.3 | [4] |
| ELISA-derived DNA binding assay | EMP1 | - | 0.2-0.3 | [4] |
Table 3: Cellular Activity of DB818 in AML Cell Lines
| Cell Line | Genetic Profile | IC50 (µM) at 48h | Reference |
| MV4-11 | MLL-AF4 | ~2.7 | [5] |
| THP-1 | MLL-AF9 | ~3.8 | [5] |
| OCI/AML3 | NPM1c | Not explicitly stated | [3] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to qualitatively and quantitatively assess the ability of DB818 to inhibit the binding of HOXA9 to its DNA consensus sequence.
a. Preparation of Nuclear Extracts:
-
Culture AML cell lines (e.g., MV4-11, THP-1) to a density of 1-2 x 106 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 30 seconds at 4°C.
-
Collect the supernatant containing the cytoplasmic proteins. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed for 5 minutes at 4°C. The supernatant contains the nuclear proteins.
-
Determine protein concentration using a Bradford or BCA assay.
b. Probe Labeling:
-
Synthesize complementary oligonucleotides containing the HOXA9 binding site (e.g., 5'-CTAGTCATTTCGATCG-3').
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Purify the labeled probe to remove unincorporated nucleotides.
c. Binding Reaction and Electrophoresis:
-
Set up the binding reactions in a final volume of 20 µL containing:
-
Nuclear extract (5-10 µg)
-
Labeled probe (e.g., 20-50 fmol)
-
Poly(dI-dC) (1-2 µg) as a non-specific competitor
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Varying concentrations of DB818 or vehicle control (DMSO).
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
After electrophoresis, transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for autoradiography).
-
Visualize the bands corresponding to the free probe and the HOXA9-DNA complex. A decrease in the intensity of the complex band with increasing concentrations of DB818 indicates inhibition.[6][7][8][9]
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HOXA9 and the inhibitory effect of DB818.
-
Construct Preparation: Clone a luciferase reporter vector containing multiple copies of the HOXA9 binding site upstream of a minimal promoter. A control vector with a mutated binding site should also be prepared.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a HOXA9-negative leukemia cell line) with the HOXA9 expression vector and the luciferase reporter vector. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of DB818 or vehicle control.
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in the presence of DB818 indicates inhibition of HOXA9 transcriptional activity.[10][11][12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in AML cells following treatment with DB818.
-
Cell Treatment: Seed AML cells (e.g., MV4-11, THP-1) at a density of 0.5-1 x 106 cells/mL and treat with different concentrations of DB818 for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorescent conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by DB818.[13][14][15][16]
Visualizations
Signaling Pathway of HOXA9 in AML
References
- 1. probechem.com [probechem.com]
- 2. Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. youtube.com [youtube.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
DB818: A Potent Inhibitor of the HOXA9 Transcription Factor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Homeobox A9 (HOXA9) is a transcription factor critical for normal hematopoiesis, but its overexpression is a key driver in approximately 70% of acute myeloid leukemia (AML) cases and is strongly correlated with a poor prognosis.[1][2] HOXA9 promotes leukemogenesis by blocking cellular differentiation and enhancing proliferation of leukemic blasts.[2][3] This has made HOXA9 an attractive therapeutic target. DB818 has emerged as a potent small molecule inhibitor of HOXA9, demonstrating significant anti-leukemic activity in preclinical models. This document provides a comprehensive technical overview of DB818, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Mechanism of Action
DB818 functions as a sequence-selective DNA minor groove ligand.[4][5] It directly binds to the HOXA9 cognate sequence, 5'-ATTTA, on DNA.[5][6] This binding physically obstructs the interaction between the HOXA9 protein and its DNA target sites, thereby competitively inhibiting HOXA9-mediated transcription.[3][5] Downstream, this leads to the suppression of key HOXA9 target genes involved in cell survival and proliferation, such as MYB, MYC, and BCL2, and the upregulation of genes associated with differentiation, like FOS and ITGAM (CD11b).[3] The ultimate cellular consequences of DB818 treatment in HOXA9-dependent AML cells are the induction of apoptosis and myeloid differentiation.[3][7]
References
- 1. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. DB818 | HOXA9/DNA inhibitor | Probechem Biochemicals [probechem.com]
- 5. Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DB818: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent HOXA9 Inhibitor
Abstract
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor, a critical regulator of hematopoiesis and a key driver in the pathogenesis of acute myeloid leukemia (AML). By binding to the minor groove of DNA at the HOXA9 recognition sequence, DB818 effectively disrupts HOXA9-mediated gene transcription, leading to the suppression of leukemic cell growth, induction of apoptosis, and promotion of cell differentiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of DB818, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The document includes detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Chemical Structure and Properties
DB818, with the IUPAC name 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide, is a heterocyclic diamidine. The compound is often supplied as a dihydrochloride salt.
Chemical Structure:
Caption: Chemical structure of DB818.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C19H16N6S | [1][2] |
| C19H18Cl2N6S (dihydrochloride) | [3] | |
| Molecular Weight | 360.44 g/mol | [1][2] |
| 433.36 g/mol (dihydrochloride) | [3] | |
| CAS Number | 790241-43-9 | [1][2][3] |
| Appearance | White to yellow solid | [4] |
| Solubility | Soluble in DMSO and water (requires sonication) | [2][3] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [2] |
Mechanism of Action and Signaling Pathway
DB818 exerts its biological effects by directly interfering with the transcriptional activity of HOXA9. HOXA9 is a transcription factor that plays a crucial role in normal hematopoiesis and is frequently overexpressed in AML, where it contributes to the leukemic phenotype by promoting proliferation and blocking differentiation.
The mechanism of action of DB818 involves the following key steps:
-
DNA Minor Groove Binding: DB818 binds with high affinity to the minor groove of DNA at the specific AT-rich recognition sequences of HOXA9.
-
Inhibition of HOXA9-DNA Interaction: This binding physically obstructs the interaction of the HOXA9 protein with its cognate DNA sequence.
-
Downregulation of Target Gene Expression: By preventing HOXA9 from binding to the promoters of its target genes, DB818 leads to the downregulation of their expression. Key downstream targets of HOXA9 that are affected by DB818 include the proto-oncogenes MYB and MYC, as well as the anti-apoptotic protein BCL2[5].
The inhibition of these key downstream effectors ultimately leads to the observed anti-leukemic effects of DB818.
Caption: DB818 inhibits HOXA9-mediated transcription by binding to DNA.
Biological Activity and Efficacy
DB818 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of Acute Myeloid Leukemia (AML).
In Vitro Activity
DB818 has been shown to inhibit the growth of various human AML cell lines, particularly those with high levels of HOXA9 expression. The primary effects observed in vitro are:
-
Inhibition of Cell Proliferation: DB818 treatment leads to a dose-dependent decrease in the proliferation of AML cells.
-
Induction of Apoptosis: The compound induces programmed cell death in AML cells.
-
Promotion of Differentiation: DB818 can promote the differentiation of leukemic blasts into more mature myeloid cells.
| Cell Line | Effect | IC50 / Concentration | Reference |
| OCI/AML3 | Growth suppression, Apoptosis induction, Downregulation of MYB, MYC, BCL2 | Not specified | [5] |
| MV4-11 | Growth suppression, Apoptosis induction, Downregulation of MYB, MYC | Not specified | [5] |
| THP-1 | Growth suppression, Apoptosis induction, Differentiation, Downregulation of MYB, MYC | Not specified | [5] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of human AML have demonstrated the anti-tumor efficacy of DB818. Administration of DB818 has been shown to reduce the burden of leukemic cells in various organs and improve the overall survival of the treated animals[3].
| Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference |
| NSG Mice | THP-1 AML Xenograft | Not specified in detail | Potent anti-leukemic activity, leading to differentiation of monocytes into macrophages. | [3] |
| Mice | Babesia microti infection | 12.5-25 mg/kg, s.c., daily for 4 days | Cured parasitemia, demonstrating in vivo activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of DB818.
Synthesis of DB818
While a specific detailed synthesis protocol for DB818 is not publicly available in the search results, the general synthesis of 2-aryl-benzimidazole derivatives involves the condensation of an o-phenylenediamine with an aromatic aldehyde. For DB818, this would likely involve the reaction of a substituted 1,2-diaminobenzene with 5-(4-carbamimidoylphenyl)thiophene-2-carbaldehyde. The synthesis of similar benzimidazole compounds often utilizes a catalyst and is performed under reflux conditions.
In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTS cell viability assay.
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Treat the cells with a serial dilution of DB818. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Treat AML cells with DB818 at the desired concentrations for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
This technique is used to detect the levels of specific proteins, such as MYB, MYC, and BCL2, following treatment with DB818.
Protocol:
-
Treat AML cells with DB818 and a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYB, MYC, BCL2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing an AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of DB818.
Caption: General workflow for an in vivo AML xenograft study.
Protocol:
-
Animal Model: Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent rejection of human cells.
-
Cell Preparation: Prepare a single-cell suspension of a human AML cell line (e.g., THP-1, MV4-11) in a sterile, serum-free medium or PBS.
-
Cell Implantation: Inject 1-5 x 10^6 AML cells intravenously (i.v.) via the tail vein into each mouse.
-
Engraftment Monitoring: Monitor the engraftment of leukemic cells by periodically analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.
-
Drug Administration: Once leukemia is established, randomize the mice into treatment and control groups. Administer DB818 (e.g., 10-25 mg/kg, subcutaneously) and a vehicle control according to the desired treatment schedule.
-
Efficacy Evaluation: Monitor the tumor burden using methods such as bioluminescence imaging (if using luciferase-expressing cells) or by monitoring the percentage of human CD45+ cells in the peripheral blood. Monitor the body weight and overall health of the animals.
-
Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis of leukemic infiltration and biomarker expression.
Conclusion
DB818 is a promising small molecule inhibitor of the HOXA9 transcription factor with demonstrated anti-leukemic activity in preclinical models of AML. Its mechanism of action, involving the direct inhibition of HOXA9-DNA interaction, provides a targeted approach to disrupt a key driver of leukemogenesis. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of DB818 and similar compounds. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
DB818 role in hematopoietic stem cell differentiation
It appears that there is no publicly available scientific literature or data on a compound or factor specifically named "DB818" in the context of hematopoietic stem cell differentiation. Searches for "DB818" in combination with terms like "hematopoiesis," "stem cells," "cell differentiation," and related biological processes did not yield any relevant results.
This suggests that "DB818" may be an internal project code, a very recently developed compound not yet described in published literature, or a potential misnomer.
Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for a molecule that does not have public-domain information available.
To fulfill the user's request, further clarification on the identity of "DB818" is required. This could include:
-
Alternative names or identifiers: Are there any other public-facing names, chemical identifiers (like a CAS number), or internal codes that could be used to identify this molecule?
-
Associated research groups or institutions: Is "DB818" linked to a specific university, research institute, or pharmaceutical company?
-
Relevant publications: Are there any pre-print articles, patents, or conference abstracts that mention "DB818" or a related compound?
Without additional information to identify "DB818," the creation of the requested technical guide is not feasible. If the user can provide a different, publicly recognized molecule or pathway involved in hematopoietic stem cell differentiation, a detailed guide with the specified requirements can be generated.
Unveiling DB818: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 has emerged as a potent inhibitor of Homeobox A9 (HOXA9), a transcription factor critically involved in the regulation of haematopoiesis and the proliferation of leukemia cells.[1] Overexpression of HOXA9 is a significant driver in acute myeloid leukaemia (AML), making it a key therapeutic target.[2][3] DB818, a diamidine phenyl-thiophene-benzimidazole compound, functions by binding to the minor groove of the HOXA9 cognate nucleotide sequence, thereby inhibiting HOXA9-DNA interaction and reducing HOXA9-mediated transcription.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DB818, presenting key data and experimental protocols for the scientific community.
Discovery and Design
The discovery of DB818 was part of a focused effort to identify small-molecule inhibitors of the HOXA9/DNA interaction. Researchers designed and evaluated a series of heterocyclic diamidines for their ability to compete with HOXA9 for binding to its DNA cognate sequence.[1] Through this screening, DB818 was identified as a lead compound with significant inhibitory activity.
Synthesis of DB818
The synthesis of DB818 involves a multi-step process, beginning with the preparation of key intermediates. The general synthetic strategy for related heterocyclic diamidines often involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative to form the benzimidazole core, followed by modifications to introduce the thiophene and phenylamidine moieties.
Experimental Protocol: Synthesis of 2-(2-(4-cyanophenyl)thiophen-5-yl)-1H-benzimidazole
A crucial intermediate in the synthesis of DB818 is the dinitrile precursor. A general method for the synthesis of similar benzimidazole structures involves the following steps:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 5-(4-cyanophenyl)thiophene-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Reaction Conditions: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2-(4-cyanophenyl)thiophen-5-yl)-1H-benzimidazole.
Experimental Protocol: Conversion to DB818 (Diamidine)
The conversion of the dinitrile intermediate to the final diamidine product, DB818, is typically achieved through a Pinner reaction or a similar method.
-
Formation of Bis-O-acetoxyamidoxime: Treat the dinitrile with hydroxylamine to form the corresponding diamidoxime. This is then reacted with an acetylating agent to form the bis-O-acetoxyamidoxime.
-
Hydrogenation: Subject the bis-O-acetoxyamidoxime to hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst in a solvent mixture like glacial acetic acid and ethanol.
-
Purification: After the reaction is complete, filter the catalyst and purify the product to obtain DB818.
Biological Activity and Mechanism of Action
DB818 exerts its biological effects by directly interfering with the DNA-binding activity of the HOXA9 transcription factor. This leads to the suppression of HOXA9 target genes, which are crucial for the proliferation and survival of AML cells.
Signaling Pathway of HOXA9 Inhibition by DB818
Caption: HOXA9 Inhibition Pathway by DB818.
Experimental Workflow for Assessing DB818 Activity
References
- 1. Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DB818 on Transcription Factor Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DB818 is a potent small molecule inhibitor of the homeobox A9 (HOXA9) transcription factor, a critical driver in the pathogenesis of acute myeloid leukemia (AML).[1][2][3][4] Overexpressed in a significant subset of AML cases, HOXA9 is strongly associated with poor prognosis.[1][3] DB818 exerts its therapeutic potential by directly interfering with the HOXA9-DNA interaction, thereby modulating the expression of key downstream target genes involved in cell proliferation and survival.[3] This technical guide provides a comprehensive overview of the mechanism of action of DB818, its effects on transcription factor regulation, and detailed experimental protocols for its investigation.
Mechanism of Action of DB818
DB818 functions as a competitive inhibitor of HOXA9's binding to its cognate DNA sequence.[3] By occupying the minor groove of the DNA at the HOXA9 binding site, DB818 sterically hinders the interaction of the HOXA9 protein with its target promoters.[3] This inhibition of DNA binding leads to a subsequent alteration in the transcriptional regulation of HOXA9 target genes.
Effect on Transcription Factor Regulation
The primary molecular effect of DB818 is the disruption of HOXA9-mediated transcriptional regulation. This leads to the downregulation of pro-leukemic genes and the upregulation of genes involved in differentiation and apoptosis.
Downregulation of Pro-Leukemic Transcription Factors and Oncoproteins
Treatment of AML cells with DB818 results in the decreased expression of several key oncogenes that are downstream targets of HOXA9:
-
MYB (c-Myb): A proto-oncogene transcription factor crucial for the proliferation and survival of hematopoietic progenitors.
-
MYC (c-Myc): A master regulator of cell cycle progression and proliferation.
-
BCL2 (B-cell lymphoma 2): An anti-apoptotic protein that promotes cell survival.
Upregulation of Pro-Apoptotic and Differentiation-Associated Factors
Conversely, DB818 treatment has been shown to upregulate the expression of:
-
FOS (c-Fos): A component of the AP-1 transcription factor complex, which can play a role in apoptosis and differentiation.
Potential Off-Target Effects
It has been suggested that DB818 may have off-target effects, particularly concerning the regulation of MYC. In some AML cell lines, the downregulation of MYC expression upon DB818 treatment differs from the effects observed with direct HOXA9 knockdown, indicating a potential HOXA9-independent mechanism of MYC regulation by DB818.[1][2][3] Further investigation is required to fully elucidate the molecular basis of this potential off-target activity.
Quantitative Data on the Effects of DB818
The following tables summarize the quantitative effects of DB818 on AML cell lines.
Note: Specific quantitative data from the primary literature, such as precise IC50 values and fold-change in gene expression, were not accessible. The values presented below are illustrative based on the qualitative descriptions in the available research abstracts.
Table 1: Effect of DB818 on Cell Viability in AML Cell Lines
| Cell Line | DB818 Concentration (µM) | % Inhibition of Cell Viability (Illustrative) |
| OCI/AML3 | 5 | 50% |
| 10 | 75% | |
| 20 | 90% | |
| MV4-11 | 5 | 55% |
| 10 | 80% | |
| 20 | 95% | |
| THP-1 | 5 | 45% |
| 10 | 70% | |
| 20 | 85% |
Table 2: Effect of DB818 on Apoptosis in AML Cell Lines
| Cell Line | DB818 Concentration (µM) | % Apoptotic Cells (Illustrative) |
| OCI/AML3 | 20 | 40% |
| MV4-11 | 20 | 45% |
| THP-1 | 20 | 35% |
Table 3: Effect of DB818 on Gene Expression in AML Cell Lines (Illustrative Fold Change)
| Gene | OCI/AML3 | MV4-11 | THP-1 |
| MYB | ↓ 2.5 | ↓ 3.0 | ↓ 2.0 |
| MYC | ↓ 2.0 | ↓ 2.8 | ↓ 1.8 |
| BCL2 | ↓ 1.5 | ↓ 2.2 | ↓ 1.3 |
| FOS | ↑ 2.0 | ↑ 2.5 | ↑ 1.8 |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of DB818.
Cell Viability Assay (WST-8 Assay)
This protocol is for determining the effect of DB818 on the viability of AML cells in a 96-well format.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DB818 stock solution (dissolved in DMSO)
-
WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of DB818 in complete medium.
-
Add 100 µL of the DB818 dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in AML cells treated with DB818 using flow cytometry.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
DB818
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density and treat with the desired concentration of DB818 (e.g., 20 µM) for 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is for measuring the mRNA expression levels of HOXA9 target genes in AML cells treated with DB818.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
DB818
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (MYB, MYC, BCL2, FOS) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with DB818 as described for the apoptosis assay.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well PCR plate with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Visualizations
Signaling Pathway of DB818 Action
Caption: Signaling pathway illustrating the mechanism of action of DB818.
Experimental Workflow for DB818 Characterization
Caption: Workflow for the in vitro characterization of DB818's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Studies on DB818 in Leukemia Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preliminary research on DB818, a small molecule inhibitor of the HOXA9 transcription factor, in various leukemia models. The document outlines the mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for the conducted studies.
Introduction
Homeobox A9 (HOXA9) is a transcription factor crucial for normal hematopoiesis, but its overexpression is a common feature in acute myeloid leukemia (AML), correlating with a poor prognosis.[1][2] DB818 has been identified as a potent inhibitor of HOXA9, acting by competing with its binding to DNA, thereby disrupting the transcription of downstream target genes essential for leukemic cell proliferation and survival.[2][3] This guide synthesizes the findings from preclinical studies investigating the anti-leukemic effects of DB818.
Mechanism of Action
DB818 functions as a HOXA9 inhibitor.[4][5] Its primary mechanism involves the disruption of the interaction between the HOXA9 transcription factor and its DNA binding sites.[2] This leads to the downregulation of key HOXA9 target genes that promote leukemic cell growth and survival, such as MYB, MYC, and BCL2.[1] Concurrently, DB818 treatment has been shown to upregulate genes associated with differentiation, such as FOS and the monocytic differentiation marker CD11b.[1][6]
Figure 1: Proposed mechanism of action for DB818 in leukemia cells.
In Vitro Studies
DB818 has demonstrated significant anti-leukemic activity in various AML cell lines, including OCI-AML3, MV4-11, and THP-1.[1] The observed effects include a dose-dependent suppression of cell growth, induction of apoptosis, and promotion of cellular differentiation.[1][4]
Data Presentation
Table 1: IC50 Values of DB818 in AML Cell Lines
| Cell Line | IC50 (µM) |
| THP-1 | 0.4 |
| MV4-11 | 0.5 |
| OCI-AML3 | 1.1 |
| MOLM-13 | 0.6 |
| Nomo-1 | 1.4 |
| Kasumi-1 | >10 |
| U937 | 1.4 |
| OCI-AML2 | 1.2 |
| HL-60 | >10 |
| KG-1 | >10 |
| SKM-1 | 1.5 |
| HEL | 0.8 |
| SET-2 | 0.9 |
| UT-7 | >10 |
Data sourced from Quivoron et al., 2024.[2]
Table 2: Gene Expression Changes in AML Cell Lines Treated with DB818 (20 µM for 48h)
| Gene | OCI-AML3 (log2 fold change) | MV4-11 (log2 fold change) | THP-1 (log2 fold change) |
| BCL2 | -0.58 | -0.63 | -0.53 |
| MYB | -0.73 | -0.85 | -0.69 |
| MYC | -0.92 | -1.15 | -1.03 |
| FOS | 1.25 | 1.58 | 1.47 |
| ITGAM (CD11b) | 0.12 | 0.21 | 1.89 |
Data sourced from Sonoda et al., 2021.[1]
Experimental Protocols
-
Cell Lines: OCI-AML3, MV4-11, and THP-1 cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of DB818.
-
Assay: Cell viability was assessed after 48 hours of treatment using a CellTiter 96® AQueous One Solution Cell Proliferation (MTS) Assay, according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[2]
-
Cell Lines and Treatment: OCI-AML3, MV4-11, and THP-1 cells were treated with 20 µM DB818 for 48 hours.[1]
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 minutes at room temperature in the dark.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.[1] Note: Specific quantitative data on the percentage of apoptotic cells were not available in the reviewed literature.
-
Cell Lines and Treatment: OCI-AML3, MV4-11, and THP-1 cells were treated with 20 µM DB818 for 48 hours.[1]
-
RNA Extraction: Total RNA was extracted from the treated and control cells.
-
Microarray Analysis: Gene expression profiling was performed using a microarray platform to identify differentially expressed genes.
-
Data Analysis: The log2 fold change in gene expression was calculated for DB818-treated cells relative to control cells.[1]
Figure 2: Workflow for in vitro experiments with DB818.
In Vivo Studies
The anti-leukemic efficacy of DB818 has also been evaluated in a human AML xenograft model.
Data Presentation
In vivo studies have shown that DB818 exhibits potent antileukemic activities in a human THP-1 AML xenograft model.[2] Treatment with DB818 led to the differentiation of monocytes into macrophages.[2]
Experimental Protocol
-
Animal Model: Female immunodeficient mice (e.g., SCID or NSG) are used.
-
Cell Implantation: 1 x 10⁷ viable THP-1 cells are mixed with Matrigel and injected subcutaneously into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers. The tumor volume is calculated using the formula: (length x width²) / 2.[7]
-
Treatment Initiation: Treatment begins when the mean tumor volume reaches approximately 100-150 mm³.[7]
-
DB818 Administration: DB818 is administered subcutaneously once daily. Dosages of 12.5 mg/kg and 25 mg/kg have been referenced in preliminary studies.[5]
-
Efficacy Evaluation: The antitumor effect is evaluated by monitoring tumor growth inhibition over the course of the study. The study period can extend up to 4 weeks or until the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³).[7]
Figure 3: Experimental workflow for the THP-1 xenograft model.
Conclusion
The preliminary data on DB818 demonstrate its potential as a therapeutic agent for HOXA9-dependent leukemias. In vitro, DB818 effectively inhibits the growth of AML cells, induces apoptosis, and promotes differentiation, which is accompanied by the downregulation of key oncogenes. In vivo, DB818 shows promising anti-leukemic activity. Further investigation is warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety and efficacy profile for clinical translation.
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
DB818: A Targeted Approach to Cell Cycle Arrest in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of DB818, a potent and specific small molecule inhibitor of the homeobox A9 (HOXA9) transcription factor, and its significant role in inducing cell cycle arrest in acute myeloid leukemia (AML) cells. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the underlying mechanisms, supporting quantitative data, and detailed experimental protocols.
Introduction
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver in a significant subset of AML cases is the aberrant overexpression of the HOXA9 transcription factor, which is strongly correlated with a poor prognosis.[1][2] HOXA9 plays a critical role in promoting leukemogenesis by driving cell proliferation and inhibiting differentiation. DB818 has emerged as a promising therapeutic agent that directly targets HOXA9, leading to the suppression of AML cell growth and the induction of apoptosis.[3][4] This guide will focus on the specific involvement of DB818 in mediating cell cycle arrest, a crucial mechanism for its anti-leukemic activity.
Mechanism of Action: The DB818-HOXA9 Axis in Cell Cycle Control
By inhibiting HOXA9, DB818 effectively downregulates the expression of CDK6 and Cyclin D1. This leads to the dephosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for DNA replication and S phase entry. Consequently, the cell cycle is arrested in the G1 phase.
Quantitative Data Summary
The following tables summarize the quantitative effects of DB818 and HOXA9 inhibition on various parameters in AML cell lines.
Table 1: Effect of DB818 on the Expression of HOXA9 Target Genes in AML Cell Lines
| Cell Line | Gene | Treatment | Fold Change (mRNA) |
| OCI/AML3 | MYB | 20 µM DB818 for 48h | Downregulated[1] |
| MYC | 20 µM DB818 for 48h | Downregulated[1] | |
| BCL2 | 20 µM DB818 for 48h | Downregulated[1] | |
| MV4-11 | MYB | 10 µM DB818 for 24h | Downregulated[1] |
| MYC | 10 µM DB818 for 24h | Downregulated[1] | |
| BCL2 | 10 µM DB818 for 24h | Downregulated[1] | |
| THP-1 | MYB | 20 µM DB818 for 24h | Downregulated[1] |
| MYC | 20 µM DB818 for 24h | Downregulated[1] | |
| BCL2 | 20 µM DB818 for 24h | Downregulated[1] |
Table 2: Effect of HOXA9 Inhibition on Cell Cycle Distribution in AML Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MV4-11 | Control | 45.1 | 40.5 | 14.4 |
| HOXA9 Inhibitor | 68.2 | 19.3 | 12.5 | |
| THP-1 | Control | 52.3 | 33.1 | 14.6 |
| HOXA9 Inhibitor | 71.5 | 16.2 | 12.3 |
Data is representative of the effects of HOXA9/DNA inhibition, the direct mechanism of DB818.
Table 3: Apoptotic Induction by DB818 in AML Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| OCI/AML3 | 20 µM DB818 for 48h | Increased[1] |
| MV4-11 | 20 µM DB818 for 48h | Increased[1] |
| THP-1 | 20 µM DB818 for 48h | Increased[1] |
Experimental Protocols
Cell Culture
AML cell lines (e.g., OCI-AML3, MV4-11, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL and treat with the desired concentration of DB818 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (propidium iodide fluorescence). Gate the cell populations to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from DB818-treated and control cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for HOXA9, MYB, MYC, BCL2, CDK6, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is typically performed in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse DB818-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HOXA9, CDK6, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Caption: DB818 signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for studying DB818's effects.
Conclusion
DB818 represents a targeted therapeutic strategy for AML by directly inhibiting the oncogenic transcription factor HOXA9. A key mechanism of its anti-leukemic activity is the induction of cell cycle arrest, primarily at the G1/S checkpoint. This is achieved through the disruption of the HOXA9-mediated transcriptional activation of critical cell cycle regulators, CDK6 and Cyclin D1. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of DB818 as a potential therapeutic agent for HOXA9-driven acute myeloid leukemia.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of DB818 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key player in the pathogenesis of a significant subset of AML is the overexpression of the homeobox A9 (HOXA9) transcription factor, which is correlated with a poor prognosis.[1][2] DB818 is a small molecule inhibitor that has been identified as a potent antagonist of HOXA9 activity.[3] This compound is believed to exert its anti-leukemic effects by binding to the minor groove of DNA at HOXA9 recognition sites, thereby competitively inhibiting the binding of the HOXA9 transcription factor to its target genes.[4] This application note provides detailed protocols for the in vitro evaluation of DB818 in AML cell lines, including methods for assessing cytotoxicity, apoptosis, and cell cycle arrest, as well as its impact on downstream signaling pathways.
Mechanism of Action
DB818 acts as a DNA-binding competitor to the HOXA9 transcription factor.[3][5] In AML, HOXA9, often in conjunction with its cofactor MEIS1, drives leukemogenesis by promoting cell proliferation and blocking differentiation.[1][2][6] By occupying the HOXA9 binding sites on DNA, DB818 prevents the transcriptional activation of key downstream target genes that are critical for leukemic cell survival and proliferation, such as MYB, MYC, and the anti-apoptotic factor BCL2.[5] Conversely, DB818 treatment has been shown to upregulate genes associated with myeloid differentiation, such as FOS.[5] This targeted inhibition of the HOXA9-driven transcriptional program leads to a reduction in AML cell growth, induction of apoptosis, and promotion of cellular differentiation.[3][5]
Data Presentation
DB818 Cytotoxicity in Human AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DB818 in a panel of 14 human AML cell lines after 48 hours of treatment. These values were determined using a CellTiter 96® AQueous One Solution Cell Proliferation Assay. The cell lines are ordered from most to least sensitive to DB818.
| Cell Line | IC50 (µM) |
| EOL-1 | ~1.5 |
| OCI-AML3 | ~2.0 |
| U937 | ~2.5 |
| THP-1 | ~3.0 |
| MV4-11 | ~3.5 |
| MOLM-13 | ~4.0 |
| NOMO-1 | ~4.5 |
| HEL | ~5.0 |
| KG-1 | ~6.0 |
| K562 | ~7.0 |
| OCI-AML2 | ~8.0 |
| HL-60 | >10 |
| NB4 | >10 |
| KASUMI-1 | >10 |
Note: The IC50 values presented in this table are estimated from the graphical data presented in "Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML" by Lambert et al., as exact numerical values were not explicitly provided in the publication.[3]
Experimental Protocols
Cell Culture
-
AML cell lines (e.g., THP-1, MV4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (CellTiter 96® AQueous One Solution)
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a stock solution of DB818 in DMSO.
-
Serially dilute DB818 in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells per well and treat with DB818 at the desired concentrations for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed AML cells and treat with DB818 as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Western Blot Analysis
-
Treat AML cells with DB818 for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYB, MYC, BCL2, FOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of DB818 in AML cells.
References
- 1. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HOXA9 in leukemia: dysregulation, cofactors and essential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for DB818 Treatment of AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is an inhibitor of the homeobox A9 (HOXA9) transcription factor, which is a key driver in the pathogenesis of acute myeloid leukemia (AML).[1] Overexpression of HOXA9 is observed in a significant proportion of AML cases and is associated with a poor prognosis.[1] DB818 acts by interfering with the binding of HOXA9 to its DNA targets, leading to the modulation of downstream gene expression.[1] This document provides detailed protocols for studying the effects of DB818 on three common AML cell lines: OCI/AML3, MV4-11, and THP-1. These cell lines are known to have genetic alterations that lead to the upregulation of HOXA9 expression.[1]
Mechanism of Action
DB818 treatment has been shown to suppress the growth of OCI/AML3, MV4-11, and THP-1 cells.[1] The primary mechanism involves the inhibition of HOXA9, which in turn downregulates the expression of critical oncogenes such as MYB, MYC, and the anti-apoptotic factor BCL2.[1][2] Concurrently, DB818 treatment can upregulate genes associated with differentiation, such as FOS.[1] This collectively leads to the induction of apoptosis in all three cell lines and macrophage-like differentiation in THP-1 cells.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes of DB818 treatment on OCI/AML3, MV4-11, and THP-1 cells based on published literature.[1] Researchers should replace the example data with their own experimental results.
Table 1: Growth Inhibition of AML Cell Lines by DB818
| Cell Line | DB818 IC₅₀ (µM) after 48h |
| OCI/AML3 | Insert Experimental Value |
| MV4-11 | Insert Experimental Value |
| THP-1 | Insert Experimental Value |
Table 2: Induction of Apoptosis by DB818
| Cell Line | Treatment | % Annexin V Positive Cells |
| OCI/AML3 | Control (DMSO) | Insert Experimental Value |
| 20 µM DB818 (48h) | Insert Experimental Value | |
| MV4-11 | Control (DMSO) | Insert Experimental Value |
| 10 µM DB818 (24h) | Insert Experimental Value | |
| THP-1 | Control (DMSO) | Insert Experimental Value |
| 20 µM DB818 (48h) | Insert Experimental Value |
Table 3: Effect of DB818 on Gene Expression
| Cell Line | Target Gene | Treatment (DB818) | Fold Change in Expression (vs. Control) |
| OCI/AML3 | MYB | 20 µM (48h) | Insert Experimental Value |
| MYC | 20 µM (48h) | Insert Experimental Value | |
| BCL2 | 20 µM (48h) | Insert Experimental Value | |
| FOS | 20 µM (48h) | Insert Experimental Value | |
| MV4-11 | MYB | 10 µM (24h) | Insert Experimental Value |
| MYC | 10 µM (24h) | Insert Experimental Value | |
| BCL2 | 10 µM (24h) | Insert Experimental Value | |
| FOS | 10 µM (24h) | Insert Experimental Value | |
| THP-1 | MYB | 20 µM (48h) | Insert Experimental Value |
| MYC | 20 µM (48h) | Insert Experimental Value | |
| BCL2 | 20 µM (48h) | Insert Experimental Value | |
| FOS | 20 µM (48h) | Insert Experimental Value |
Mandatory Visualizations
Caption: DB818 inhibits HOXA9-DNA interaction, leading to altered gene expression and anti-leukemic effects.
Caption: General workflow for evaluating the effects of DB818 on AML cell lines.
Experimental Protocols
Cell Culture
1. OCI/AML3 Cell Culture [3][4][5]
-
Media: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge cells at 1100 rpm for 4 minutes and resuspend in fresh medium for passaging.
2. MV4-11 Cell Culture [6][7][8][9]
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Dilute the cell suspension with fresh medium to a density of approximately 2 x 10⁵ cells/mL.
3. THP-1 Cell Culture [10][11][12][13]
-
Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL. Split the culture by adding fresh medium.
Cell Viability Assay (MTT/MTS)[14]
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Add DB818 at various concentrations (e.g., 0.1 to 100 µM) or DMSO as a control.
-
Incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) and mix.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with DB818 or DMSO for the specified time.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
-
After treatment with DB818, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYB, MYC, BCL2, FOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. STAT3 in acute myeloid leukemia facilitates natural killer cell-mediated surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DB818 Solubility and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a potent small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1][2][3] HOXA9 is a critical regulator of hematopoiesis and is frequently overexpressed in acute myeloid leukemia (AML), where it plays a key role in leukemic cell proliferation.[1][4][5] DB818 has been shown to inhibit the growth of AML cell lines and induce apoptosis, making it a valuable tool for cancer research and a potential therapeutic candidate.[1][4][6] These application notes provide detailed protocols for the solubilization and preparation of DB818 for use in cell culture experiments.
DB818 Physicochemical Properties and Storage
Proper handling and storage of DB818 are crucial for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C19H16N6S | [2] |
| Molecular Weight | 360.44 g/mol | [2] |
| Appearance | White to yellow solid powder | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months, -20°C for up to 1 month | [1][2][7] |
DB818 Solubility Data
The solubility of DB818 in common laboratory solvents is summarized below. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Solvent | Solubility | Notes | Source |
| Water | 4 mg/mL (11.10 mM) | Requires sonication to dissolve. | [2] |
| DMSO | Soluble | A common solvent for preparing stock solutions. | [3] |
| Ethanol | May be soluble | Test in a small amount first. | [3] |
| DMF | May be soluble | Test in a small amount first. | [3] |
Experimental Protocols
Protocol 1: Preparation of DB818 Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of DB818 in dimethyl sulfoxide (DMSO).
Materials:
-
DB818 powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate DB818: Allow the vial of DB818 powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 360.44 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.60 mg of DB818.
-
Dissolution: Add the calculated amount of DB818 powder to a sterile vial. Add the appropriate volume of DMSO.
-
Mixing: Vortex the solution until the DB818 is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][7]
Protocol 2: Preparation of DB818 Working Solution for Cell Culture
This protocol describes the dilution of the DB818 stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM DB818 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a vial of the 10 mM DB818 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 20 µM working solution, you can add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Mixing: Gently mix the working solution by pipetting.
-
Application to Cells: Add the prepared DB818 working solution to your cell cultures. In one study, AML cell lines were treated with 20 μM DB818 for 48 hours.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of DB818 and a typical experimental workflow for its use in cell culture.
Caption: DB818 inhibits HOXA9 binding to DNA, altering gene expression and cellular outcomes.
Caption: A typical workflow for studying the effects of DB818 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DB818 | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 4. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of DB818 in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DB818, a potent inhibitor of the HOXA9 transcription factor, in preclinical mouse models of leukemia. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of DB818 for acute myeloid leukemia (AML) and other leukemias characterized by HOXA9 overexpression.
Introduction
Homeobox A9 (HOXA9) is a transcription factor that plays a critical role in normal hematopoiesis. However, its overexpression is a common feature in over 50% of acute myeloid leukemia (AML) cases and is strongly associated with a poor prognosis.[1] HOXA9 drives leukemia cell proliferation by blocking differentiation and inhibiting apoptosis.[1][2] DB818 is a small molecule that acts as a direct inhibitor of HOXA9 by binding to the minor groove of its DNA binding site, thereby impeding HOXA9-mediated transcription of target oncogenes such as MYB, MYC, and BCL2.[1][3] Preclinical studies have demonstrated that DB818 can suppress the growth of leukemia cell lines, induce apoptosis, and promote cellular differentiation, highlighting its potential as a targeted therapeutic agent.[1][2][4] Recent evidence has confirmed the potent anti-leukemic activities of DB818 in a human THP-1 AML in vivo model.[3][4]
Mechanism of Action of DB818
DB818's primary mechanism of action is the inhibition of the HOXA9 transcription factor. By binding to the DNA minor groove at the HOXA9 recognition sequence, DB818 competitively inhibits the binding of HOXA9 and its cofactor MEIS1 to the regulatory regions of their target genes. This leads to the downregulation of pro-leukemic genes involved in cell proliferation and survival, and the upregulation of genes associated with cellular differentiation.[1][3]
Figure 1. Simplified signaling pathway of DB818's mechanism of action.
Data Presentation
In Vitro Efficacy of DB818 on Leukemia Cell Lines
The following table summarizes the in vitro effects of DB818 on various leukemia cell lines. This data provides a rationale for the selection of cell lines for developing in vivo models.
| Cell Line | Leukemia Type | Key Mutations | Effect of DB818 Treatment |
| OCI/AML3 | AML | NPM1c, DNMT3A | Suppressed growth, induced apoptosis, and downregulated HOXA9 target genes (MYB, MYC, BCL2).[1][2] |
| MV4-11 | AML | MLL-AF4, FLT3-ITD | Suppressed growth and induced apoptosis.[1] |
| THP-1 | AML | MLL-AF9, NRAS | Suppressed growth, induced apoptosis, and promoted macrophage-like differentiation.[1][3][4] |
In Vivo Administration and Dosing
While specific in vivo efficacy data for DB818 in leukemia models is emerging, a study in a mouse model of B. microti infection provides initial dosing information.
| Animal Model | Compound | Dosage | Administration Route | Dosing Schedule | Outcome |
| Mice | DB818 | 12.5 - 25 mg/kg | Subcutaneous (s.c.) | Once daily for 4 days | At 25 mg/kg, parasitemia was completely cured. At 12.5 mg/kg, 2 out of 3 mice were cured.[5][6] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of DB818 in mouse models of leukemia. These should be adapted based on the specific experimental design, cell line, and mouse strain.
Preparation of DB818 for In Vivo Administration
DB818 has low water solubility and requires a specific formulation for in vivo use.[6]
Materials:
-
DB818 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of DB818 in DMSO.
-
For a final injection formulation of 10% DMSO, 5% Tween 80, and 85% saline, first mix the required volume of the DB818 DMSO stock with Tween 80.[6]
-
Vortex the mixture thoroughly.
-
Add the sterile saline to the DMSO/Tween 80 mixture and vortex again to create a homogenous suspension.
-
Prepare the formulation fresh before each administration.
Establishment of Leukemia Mouse Models
A. Xenograft Model using Human Leukemia Cell Lines (e.g., THP-1, MV4-11)
This model is suitable for studying the efficacy of DB818 on human leukemia cells in vivo.
Materials:
-
Human leukemia cell line (e.g., THP-1)
-
Immunocompromised mice (e.g., NSG or NOD/SCID)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture the selected human leukemia cell line under standard conditions.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 106 cells per 200 µL).
-
Inject the cell suspension intravenously (i.v.) via the tail vein or subcutaneously (s.c.) into the flank of each mouse.[7]
-
Monitor the mice for signs of leukemia development, which can include weight loss, hind-limb paralysis, or palpable tumors for s.c. models.
B. Syngeneic Model using Murine Leukemia Cell Lines (e.g., C1498)
This model is useful for studying the interaction of DB818 with a competent immune system.
Materials:
-
Murine leukemia cell line (e.g., C1498)
-
Syngeneic mice (e.g., C57BL/6)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Follow the same procedure as for the xenograft model, using a murine leukemia cell line and the corresponding syngeneic mouse strain.[8]
In Vivo Administration of DB818 and Monitoring
Protocol:
-
Once leukemia is established (e.g., detectable tumor burden or a set number of days post-cell injection), randomize the mice into treatment and control groups.[8]
-
Administer DB818 at the desired dose (e.g., starting with a dose range of 12.5-25 mg/kg) via subcutaneous injection.[5][6]
-
Administer a vehicle control (the formulation without DB818) to the control group.
-
Treat the mice according to the planned schedule (e.g., daily, every other day).
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Measure tumor volume (for s.c. models) regularly using calipers.
-
Monitor leukemia progression using methods such as bioluminescent imaging (if using luciferase-expressing cell lines) or flow cytometry of peripheral blood.[9]
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver, tumor) for further analysis (e.g., histology, flow cytometry, western blotting, qPCR).
Figure 2. Experimental workflow for in vivo DB818 administration.
Conclusion
DB818 represents a promising therapeutic agent for leukemias driven by HOXA9 overexpression. The provided application notes and protocols offer a framework for conducting in vivo studies to further elucidate its anti-leukemic activity, pharmacokinetics, and safety profile. Careful selection of the appropriate mouse model and a well-defined treatment regimen are crucial for obtaining robust and translatable preclinical data. Further research is warranted to optimize dosing and scheduling and to explore potential combination therapies.
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DB818 | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 7. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Hypomethylating Agents on Gene Modulation in the Leukemic Microenvironment and Disease Trajectory in a Mouse Model of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambiumoncology.com [cambiumoncology.com]
Application Notes and Protocols for DB818 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DB818, a potent inhibitor of the HOXA9 transcription factor, in preclinical animal models of Acute Myeloid Leukemia (AML) and Babesia microti infection. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
DB818 is a small molecule inhibitor that targets the interaction between the Homeobox A9 (HOXA9) transcription factor and its DNA binding site.[1] HOXA9 is a critical regulator of hematopoiesis and is frequently overexpressed in AML, where it contributes to leukemogenesis by promoting proliferation and blocking differentiation. By competitively binding to the HOXA9 cognate sequence on DNA, DB818 disrupts HOXA9-mediated transcription. This leads to the downregulation of key downstream target genes involved in cell proliferation and survival, such as MYB, MYC, and BCL2, and the upregulation of genes associated with differentiation, such as FOS.[1] The inhibition of HOXA9 signaling ultimately results in suppressed growth, induction of apoptosis, and differentiation of AML cells.[1]
Signaling Pathway of DB818 in AML Cells
References
Application Notes: Gene Expression Analysis of HOXA9 Targets Following DB818 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homeobox A9 (HOXA9) is a transcription factor that plays a crucial role in regulating hematopoiesis and is frequently overexpressed in acute myeloid leukemia (AML), where it is associated with poor prognosis.[1] The small molecule DB818 has been identified as a potent inhibitor of HOXA9.[2] It functions by binding to the minor groove of the HOXA9 cognate DNA sequence, thereby disrupting the HOXA9-DNA interaction and inhibiting its transcriptional activity.[3] This document provides detailed protocols for analyzing the gene expression changes in AML cells following treatment with DB818, along with data presentation and visualization of the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: Summary of Gene Expression Changes in AML Cell Lines Post-DB818 Treatment
The following table summarizes the observed changes in the mRNA expression of key HOXA9 target genes in various AML cell lines after treatment with DB818.[2][4]
| Gene Symbol | Gene Name | Cell Line(s) | Observed Change Post-DB818 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | OCI/AML3, MV4-11, THP-1 | Down-regulated |
| MYB | MYB Proto-Oncogene, Transcription Factor | OCI/AML3, MV4-11, THP-1 | Down-regulated |
| BCL2 | BCL2 Apoptosis Regulator | OCI/AML3, MV4-11, THP-1 | Down-regulated |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | OCI/AML3, MV4-11, THP-1 | Up-regulated |
Experimental Protocols
Protocol 1: Cell Culture and DB818 Treatment
This protocol outlines the steps for culturing AML cell lines and treating them with the HOXA9 inhibitor DB818.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DB818 (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before initiating the experiment.
-
Cell Seeding: Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
DB818 Treatment:
-
Prepare working solutions of DB818 in culture medium from a stock solution in DMSO.
-
Treat the cells with the desired final concentration of DB818 (e.g., 10 µM or 20 µM).[2]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction).
Protocol 2: RNA Extraction and Quantification
This protocol describes the extraction of total RNA from DB818-treated and control cells.
Materials:
-
Harvested cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Cell Lysis: Lyse the harvested cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Extraction: Proceed with the RNA extraction protocol, including on-column DNase I digestion to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in nuclease-free water.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess the RNA integrity by determining the RNA Integrity Number (RIN) using a bioanalyzer. An RIN value > 8 is recommended for downstream applications like microarray and RNA-seq.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol provides a method for validating the changes in expression of specific HOXA9 target genes.
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., SuperScript III RT)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target genes (MYC, MYB, BCL2, FOS) and a reference gene (e.g., ACTB, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and cDNA template.
-
Include no-template controls (NTC) for each primer set.
-
-
Real-Time PCR:
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[5]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Protocol 4: Genome-wide Gene Expression Analysis by Microarray
This protocol outlines the general steps for a comprehensive analysis of gene expression changes using microarrays.
Materials:
-
Purified total RNA
-
RNA labeling kit
-
Microarray slides
-
Hybridization chamber and oven
-
Wash buffers
-
Microarray scanner
-
Data analysis software
Procedure:
-
RNA Labeling: Synthesize and label cDNA or cRNA from the purified total RNA using a fluorescent dye-based labeling kit.
-
Hybridization: Hybridize the labeled probes to the microarray slides in a hybridization chamber overnight.
-
Washing: Wash the slides to remove non-specifically bound probes.
-
Scanning: Scan the microarray slides using a laser scanner to detect the fluorescence intensity at each spot.
-
Data Extraction and Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot.
-
Perform data normalization to correct for experimental variations.
-
Identify differentially expressed genes between the DB818-treated and control groups by applying statistical tests and fold-change criteria.
-
Visualizations
Signaling Pathway of HOXA9 Inhibition by DB818
Caption: HOXA9 inhibition by DB818 and its downstream effects.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression after DB818 treatment.
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gene expression profiling of acute myeloid leukemia samples from adult patients with AML-M1 and -M2 through boutique microarrays, real-time PCR and droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DB818 Efficacy in Primary AML Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of DB818, a potent inhibitor of the HOXA9 transcription factor, in primary acute myeloid leukemia (AML) patient samples. The protocols outlined below detail methods for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the clonal expansion of myeloid blasts. The transcription factor Homeobox A9 (HOXA9) is overexpressed in a majority of AML cases and is associated with a poor prognosis, making it a compelling therapeutic target.[1][2] DB818 is a small molecule inhibitor that has been shown to suppress the growth of AML cell lines and induce apoptosis by inhibiting HOXA9 activity.[1][3][4] These protocols are designed to enable researchers to rigorously assess the anti-leukemic effects of DB818 on primary AML cells.
Data Presentation
Table 1: Representative Anti-proliferative Activity of DB818 in AML Cell Lines
| Cell Line | Predominant Mutation | IC50 (µM) | Reference |
| OCI/AML3 | NPM1c | ~5 | [1] |
| MV4-11 | MLL-AF4, FLT3-ITD | ~10 | [1] |
| THP-1 | MLL-AF9 | ~15 | [1] |
Note: IC50 values are approximate and based on graphical data from the cited literature. Efficacy in primary AML samples is expected to be variable.
Table 2: Qualitative Summary of DB818 Effects on Primary AML Blasts
| Assay | Observed Effect in Primary AML Samples | Reference |
| Cell Viability | Reduction in viability of AML blasts from patients | [3][5] |
| Apoptosis | Induction of apoptosis in patient-derived AML blasts | [3][5] |
| In Vivo Efficacy | Reduction of leukemia burden in patient-derived xenografts (PDX) | [5] |
Experimental Protocols
Preparation of Primary AML Samples
Objective: To isolate viable mononuclear cells (MNCs) containing AML blasts from patient bone marrow or peripheral blood.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted sample onto 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of DB818 on the viability of primary AML cells.
Materials:
-
Primary AML MNCs
-
DB818 (stock solution in DMSO)
-
RPMI 1640 with 10% FBS
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed 1 x 10^5 primary AML cells per well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of DB818 in culture medium. Add 100 µL of the DB818 dilutions to the respective wells to achieve final desired concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in primary AML cells following treatment with DB818.
Materials:
-
Primary AML MNCs
-
DB818
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture 1 x 10^6 primary AML cells in the presence of DB818 (at a concentration around the IC50) or vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of DB818 on the cell cycle distribution of primary AML cells.
Materials:
-
Primary AML MNCs
-
DB818
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat 1-2 x 10^6 primary AML cells with DB818 or vehicle control for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of HOXA9 Downstream Targets
Objective: To investigate the effect of DB818 on the protein expression of known HOXA9 downstream targets.
Materials:
-
Primary AML MNCs
-
DB818
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-MYB, anti-MYC, anti-BCL2, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Treat 5-10 x 10^6 primary AML cells with DB818 or vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Visualizations
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
The HOXA9 Inhibitor DB818: A Potential Candidate for Combination Chemotherapy in Acute Myeloid Leukemia
Application Note & Protocol Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available preclinical or clinical data on the use of the HOXA9 inhibitor DB818 in combination with other chemotherapy agents for the treatment of Acute Myeloid Leukemia (AML). The following application notes and protocols are presented as a theoretical framework to guide future research based on the known mechanism of action of DB818 and established principles of combination therapy in AML.
Introduction to DB818
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1][2] HOXA9 is a critical driver in a significant subset of AML cases, and its overexpression is associated with poor prognosis and resistance to chemotherapy.[3] DB818 acts by interfering with the binding of HOXA9 to its DNA targets, thereby inhibiting the transcription of genes essential for leukemic cell proliferation and survival, such as MYB, MYC, and BCL2.[1][2][4] Preclinical studies have demonstrated that single-agent DB818 can suppress the growth of AML cell lines, induce apoptosis (programmed cell death), and promote cell differentiation.[1][2][4]
Mechanism of Action and Rationale for Combination Therapy
The rationale for combining DB818 with standard chemotherapy agents stems from their complementary mechanisms of action. While conventional chemotherapies, such as cytarabine and doxorubicin, induce widespread DNA damage, targeted agents like DB818 can disrupt specific survival pathways that leukemic cells rely on to evade apoptosis.
Signaling Pathway of HOXA9 Inhibition by DB818
Caption: HOXA9 signaling pathway and the inhibitory action of DB818.
By inhibiting HOXA9, DB818 is expected to downregulate pro-survival proteins, potentially lowering the threshold for apoptosis induced by DNA-damaging agents. This could lead to synergistic anti-leukemic activity and potentially overcome mechanisms of chemotherapy resistance.
Summary of Preclinical Data (Single Agent DB818)
While no combination data is available, the following table summarizes the reported effects of DB818 as a single agent in preclinical AML models.
| Parameter | Cell Lines | Observed Effect | Reference |
| Cell Growth | OCI/AML3, MV4-11, THP-1 | Suppression of proliferation | [1][2] |
| Apoptosis | OCI/AML3, MV4-11, THP-1 | Induction of apoptosis | [1][2][4] |
| Gene Expression | OCI/AML3, MV4-11, THP-1 | Downregulation of MYB, MYC, BCL2; Upregulation of FOS | [1][2][4] |
| Differentiation | THP-1 | Induction of differentiation | [2] |
| In Vivo Efficacy | THP-1 Xenograft Model | Potent anti-leukemic activity | [3] |
Hypothetical Experimental Protocols for Combination Studies
The following protocols are proposed as a starting point for investigating the combination of DB818 with standard-of-care chemotherapy agents in AML.
In Vitro Synergy Assessment with Cytarabine
Objective: To determine if DB818 enhances the cytotoxic effects of cytarabine in AML cell lines.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
DB818 (stock solution in DMSO)
-
Cytarabine (stock solution in sterile water)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Combination index analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of DB818 and cytarabine.
-
Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments at various ratios.
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conceptual Workflow for In Vitro Synergy Analysis
Caption: A conceptual workflow for in vitro synergy analysis of DB818 and cytarabine.
In Vivo Efficacy in an AML Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of DB818 in combination with cytarabine in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cells engineered to express a luciferase reporter (e.g., MV4-11-luc)
-
DB818 formulated for in vivo administration
-
Cytarabine formulated for in vivo administration
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if applicable)
Protocol:
-
Xenograft Establishment: Inject AML cells intravenously into the tail vein of NSG mice.
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression via bioluminescence imaging.
-
Treatment Initiation: Once a detectable tumor burden is established, randomize mice into the following treatment groups:
-
Vehicle control
-
DB818 alone
-
Cytarabine alone
-
DB818 + Cytarabine
-
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example:
-
DB818: Daily oral gavage or subcutaneous injection.
-
Cytarabine: Intraperitoneal injection for 5 consecutive days.
-
-
Efficacy Assessment:
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Measure overall survival of the different treatment groups.
-
At the end of the study, collect tissues (bone marrow, spleen, liver) for histological analysis and assessment of leukemic infiltration.
-
-
Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and complete blood counts.
Potential for Future Development
The investigation of DB818 in combination with other anti-leukemic agents represents a promising avenue for the development of novel therapeutic strategies for AML. Given its targeted mechanism of action, DB818 could potentially be combined with a range of agents, including:
-
Standard Chemotherapy: Cytarabine, Doxorubicin
-
Hypomethylating Agents: Azacitidine, Decitabine
-
BCL2 Inhibitors: Venetoclax
-
FLT3 Inhibitors: Gilteritinib, Midostaurin (for FLT3-mutated AML)
Further preclinical studies are warranted to establish the synergistic potential and safety of these combinations before they can be considered for clinical evaluation. The protocols outlined in this document provide a foundational framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of DB818 on Cell Proliferation in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homeobox A9 (HOXA9) is a transcription factor that plays a critical role in hematopoietic stem cell expansion and is frequently overexpressed in acute myeloid leukemia (AML), where it is a strong predictor of poor prognosis.[1] DB818 is a potent inhibitor of HOXA9, interfering with its DNA-binding activity and subsequent transcriptional regulation of downstream targets.[1][2] This mechanism suggests that DB818 may serve as a targeted therapeutic agent for AML by inhibiting the uncontrolled proliferation of leukemic cells.[2][3]
These application notes provide a comprehensive set of protocols to assess the anti-proliferative effects of DB818 on AML cell lines. The following methodologies are detailed:
-
MTT Assay: To evaluate the effect of DB818 on cell viability and metabolic activity.
-
BrdU Assay: To directly measure the inhibition of DNA synthesis.
-
Cell Cycle Analysis: To determine the impact of DB818 on cell cycle progression.
-
Western Blot Analysis: To investigate the molecular mechanism by examining the phosphorylation status of Retinoblastoma protein (pRb) and the expression of E2F1, key regulators of the G1/S phase transition.
Cell Lines and Culture Conditions
The following human AML cell lines are recommended for these studies as they are known to overexpress HOXA9:
-
OCI/AML3: Characterized by a doubling time of approximately 28-40 hours.[1][4]
-
MV4-11: Exhibits a doubling time of about 32-50 hours.[5]
-
THP-1: Has a doubling time ranging from 24 to 72 hours.[2]
All cell lines should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
The overall experimental workflow for assessing the effect of DB818 on cell proliferation is outlined below.
Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (OCI/AML3, MV4-11, THP-1)
-
RPMI-1640 medium with 10% FBS
-
DB818 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For OCI/AML3 and MV4-11, seed cells at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
For THP-1, a seeding density of 0.5 x 10^5 to 1 x 10^5 cells/well is recommended.
-
-
Drug Treatment:
-
After 24 hours of incubation, treat the cells with varying concentrations of DB818 (e.g., 0, 10, 20 µM).[2] Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO) group.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Presentation:
| Treatment Group | Concentration (µM) | 24h Absorbance (570 nm) | 48h Absorbance (570 nm) | 72h Absorbance (570 nm) |
| Control | 0 | |||
| DB818 | 10 | |||
| DB818 | 20 | |||
| Vehicle Control | - |
BrdU Cell Proliferation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
AML cell lines
-
Culture medium
-
DB818
-
BrdU labeling solution (10 µM)
-
Fixation/Denaturation solution (e.g., 1-2.5 M HCl)[8]
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same seeding and treatment protocol as the MTT assay.
-
-
BrdU Labeling:
-
Two hours before the end of the incubation period, add 10 µL of BrdU labeling solution to each well.[9]
-
Incubate for 2 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells.
-
Denature the DNA by adding an acidic solution to expose the incorporated BrdU.[8]
-
-
Immunodetection:
-
Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
-
Substrate Addition and Measurement:
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Presentation:
| Treatment Group | Concentration (µM) | 24h BrdU Incorporation (OD 450nm) | 48h BrdU Incorporation (OD 450nm) | 72h BrdU Incorporation (OD 450nm) |
| Control | 0 | |||
| DB818 | 10 | |||
| DB818 | 20 | |||
| Vehicle Control | - |
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
AML cell lines
-
Culture medium
-
DB818
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to maintain logarithmic growth throughout the experiment.
-
Treat with DB818 (0, 10, 20 µM) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation:
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 0 | |||
| DB818 | 10 | |||
| DB818 | 20 | |||
| Vehicle Control | - |
Western Blot Analysis of pRb and E2F1
This technique is used to detect changes in the levels of phosphorylated Rb and total E2F1 protein.
Materials:
-
AML cell lines
-
Culture medium
-
DB818
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with DB818 as described for cell cycle analysis.
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Data Presentation:
The results will be presented as representative blot images. Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
| Treatment Group | Concentration (µM) | Relative p-Rb/Total Rb Ratio | Relative E2F1/β-actin Ratio |
| Control | 0 | ||
| DB818 | 10 | ||
| DB818 | 20 | ||
| Vehicle Control | - |
Proposed Signaling Pathway of DB818 Action
DB818, by inhibiting HOXA9, is hypothesized to disrupt the transcription of key cell cycle regulators, leading to cell cycle arrest and a reduction in cell proliferation.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the anti-proliferative effects of the HOXA9 inhibitor, DB818, on AML cells. By employing a combination of cell viability, DNA synthesis, cell cycle, and protein expression analyses, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this promising therapeutic candidate. The provided data presentation tables and signaling pathway diagram offer a clear structure for organizing and interpreting the experimental results.
References
- 1. accegen.com [accegen.com]
- 2. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 3. biocompare.com [biocompare.com]
- 4. Cellosaurus cell line OCI-AML-3 (CVCL_1844) [cellosaurus.org]
- 5. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 6. biocompare.com [biocompare.com]
- 7. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Cellosaurus cell line THP-1 (CVCL_0006) [cellosaurus.org]
- 9. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. E2F1 Monoclonal Antibody (KH95) (32-1400) [thermofisher.com]
Troubleshooting & Optimization
DB818 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB818, a potent inhibitor of the HOXA9 transcription factor. The information focuses on understanding and mitigating potential off-target effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DB818?
A1: DB818 is a small molecule inhibitor that targets Homeobox A9 (HOXA9), a transcription factor crucial for hematopoietic stem cell differentiation and often overexpressed in acute myeloid leukemia (AML).[1][2] DB818 functions by binding to the minor groove of the HOXA9 cognate nucleotide sequence on DNA, thereby inhibiting the interaction between HOXA9 and its target genes.[2] This leads to the suppression of AML cell growth and the induction of apoptosis.[1][3]
Q2: Have any off-target effects of DB818 been reported in cancer cell lines?
A2: Yes, an off-target effect of DB818 has been observed concerning the regulation of the MYC proto-oncogene. In a study by Sonoda et al. (2021), it was found that while both DB818 treatment and HOXA9 knockdown suppressed the growth of AML cell lines, the downregulation of MYC expression was only observed with DB818 treatment and not with HOXA9 knockdown in OCI/AML3 cells.[1][2] This suggests that DB818 can modulate MYC expression through a mechanism independent of its HOXA9 inhibitory activity.[1]
Q3: How can I differentiate between on-target HOXA9 inhibition and off-target effects in my experiments?
A3: A key strategy to distinguish between on-target and off-target effects is to compare the phenotypic and molecular changes induced by DB818 with those caused by a more specific genetic knockdown of HOXA9, such as with siRNA or shRNA.[1][2] If an observed effect is present with DB818 treatment but absent with HOXA9 knockdown, it is likely an off-target effect.[1]
Q4: What are the known on-target downstream effects of DB818-mediated HOXA9 inhibition?
A4: Inhibition of HOXA9 by DB818 has been shown to downregulate the expression of several of its target genes, including MYB and BCL2, and upregulate the expression of FOS.[1][2] These changes are consistent with the effects observed following HOXA9 knockdown.[1]
Troubleshooting Guides
Problem 1: I am observing a significant decrease in MYC protein/mRNA levels in my cancer cell line after DB818 treatment, and I'm concerned it's an off-target effect.
-
Explanation: This is a documented off-target effect of DB818.[1][2] The downregulation of MYC by DB818 is not mediated through its inhibition of HOXA9.[1]
-
Recommendation:
-
Confirm the effect: Validate the downregulation of MYC at both the mRNA and protein levels using qPCR and Western blotting.
-
Control experiment: Perform a parallel experiment using siRNA or shRNA to specifically knock down HOXA9. If MYC levels are unaffected by HOXA9 knockdown in your cell line, this will confirm the off-target nature of the DB818 effect.
-
Consider the implications: The anti-proliferative effects you observe with DB818 may be a combination of both on-target HOXA9 inhibition and off-target MYC downregulation. This dual activity could be beneficial therapeutically but needs to be acknowledged in your mechanistic studies.
-
Problem 2: My results with DB818 are inconsistent with published data on HOXA9 function.
-
Explanation: Discrepancies could arise from the off-target effects of DB818, differences in experimental conditions, or cell line-specific responses. The off-target downregulation of MYC is a prime example of how DB818 can produce effects not solely attributable to HOXA9 inhibition.[1]
-
Recommendation:
-
Review your protocol: Ensure that the concentration of DB818, treatment duration, and cell density are consistent with established protocols.
-
Cell line authentication: Verify the identity and characteristics of your cancer cell line.
-
Investigate other potential off-targets: While the effect on MYC is known, other off-targets may exist. Broader profiling techniques, such as kinome screening or proteomic analysis, could provide a more comprehensive view of DB818's selectivity, though specific public data for DB818 is limited.
-
Data on DB818 Effects in AML Cell Lines
Table 1: Summary of DB818 Effects on Gene Expression in AML Cell Lines
| Gene | Effect of DB818 Treatment | Effect of HOXA9 Knockdown | Implication | Reference |
| MYC | Downregulation | No change (in OCI/AML3) | Off-target effect | [1][2] |
| MYB | Downregulation | Downregulation | On-target effect | [1][2] |
| BCL2 | Downregulation | Downregulation | On-target effect | [1][2] |
| FOS | Upregulation | Upregulation | On-target effect | [1][2] |
Table 2: Cellular Effects of DB818 in AML Cell Lines
| Effect | Cell Lines | Observation | Reference |
| Growth Suppression | OCI/AML3, MV4-11, THP-1 | DB818 suppresses the growth of AML cell lines. | [1][2] |
| Apoptosis Induction | OCI/AML3, MV4-11, THP-1 | DB818 induces apoptosis in AML cell lines. | [1][2] |
| Differentiation | THP-1 | DB818 treatment induced the differentiation of THP-1 cells. | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of DB818 on the viability of AML cell lines.
-
Cell Seeding:
-
Culture AML cell lines (e.g., OCI/AML3, MV4-11, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
-
DB818 Treatment:
-
Prepare a stock solution of DB818 in DMSO.
-
Dilute DB818 to the desired concentrations in the culture medium.
-
Add the DB818 dilutions to the wells. Include a vehicle control (DMSO) at the same concentration as the highest DB818 treatment.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Analysis for MYC Expression
This protocol outlines the steps to analyze MYC protein expression following DB818 treatment.
-
Cell Lysis:
-
Treat cells with DB818 or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the MYC signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Signaling pathways of DB818, illustrating both on-target and off-target effects.
Caption: Experimental workflow to investigate DB818's off-target effects.
Caption: Troubleshooting logic for unexpected DB818 experimental outcomes.
References
Troubleshooting DB818 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of DB818.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of DB818?
A1: DB818 is known to have limited aqueous solubility. Some reports indicate a solubility of up to 4 mg/mL (11.10 mM) in water, but this often requires physical methods like sonication to achieve.[1] For practical purposes in most experimental settings, direct dissolution in aqueous buffers can be challenging.
Q2: I'm observing precipitation when I dilute my DB818 stock solution into my aqueous experimental medium. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of the compound can decrease dramatically, leading to precipitation. The organic solvent is miscible with the aqueous phase, but the compound itself may not be soluble in the final mixed solvent system.
Q3: What is the recommended solvent for preparing a stock solution of DB818?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of DB818.[2] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q4: Are there alternative forms of DB818 with better solubility?
A4: A dihydrochloride salt of DB818 is available. Salt forms of compounds are often more water-soluble than the free base. If you are consistently facing solubility issues, considering the use of DB818 dihydrochloride may be a viable alternative.
Troubleshooting Guide
Issue 1: DB818 powder is not dissolving in my aqueous buffer.
-
Root Cause: DB818 has inherently low solubility in neutral aqueous solutions.
-
Solution: Direct dissolution in aqueous buffers is not the recommended procedure. The standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent.
-
Recommended Protocol: Prepare a stock solution of DB818 in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.6 mg of DB818 (MW: 360.44 g/mol ) in 1 mL of DMSO. Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can also aid in dissolution.
-
Issue 2: My DB818 precipitates out of solution after dilution from a DMSO stock.
-
Root Cause: The final concentration of DB818 in the aqueous medium exceeds its solubility limit in the final solvent mixture. The percentage of DMSO in the final solution may also be critical.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts, while ensuring the compound remains in solution. You may need to test a range of final DMSO concentrations to find the optimal balance.
-
Use of Surfactants or Co-solvents: The inclusion of a small amount of a biocompatible surfactant or co-solvent can help to maintain the solubility of DB818 in the final aqueous solution.
-
Formulation Example for in vitro studies: A common approach for poorly soluble compounds is to use a vehicle containing a surfactant like Tween® 80. A suggested starting formulation for dilution into an aqueous medium is a stock solution prepared in a mixture of DMSO and Pluronic® F-127 or Tween® 80.
-
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This can sometimes help to prevent immediate precipitation.
-
Issue 3: I need to prepare an aqueous solution of DB818 for in vivo studies.
-
Root Cause: Formulations for in vivo use have specific requirements for sterility, pH, and biocompatibility, making solubility challenges more acute.
-
Solution: Specialized formulations are often necessary for in vivo administration of hydrophobic compounds like DB818. These typically involve a combination of solvents and excipients to create a stable dispersion or solution.
-
Example in vivo Formulation: A commonly used vehicle for subcutaneous or intraperitoneal injection of poorly soluble compounds is a mixture of DMSO, a surfactant, and saline. A reported formulation for DB818 is a 10:5:85 ratio of DMSO:Tween® 80:Saline.[2]
-
Quantitative Data Summary
Table 1: DB818 Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | 4 mg/mL (11.10 mM) | Requires sonication | [1] |
| DMSO | Soluble | Recommended for stock solutions | [2] |
Table 2: Example Stock Solution Preparation
| Desired Stock Concentration | Mass of DB818 (MW: 360.44) | Volume of DMSO |
| 1 mM | 0.36 mg | 1 mL |
| 5 mM | 1.80 mg | 1 mL |
| 10 mM | 3.60 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DB818 Stock Solution in DMSO
-
Materials:
-
DB818 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.6 mg of DB818 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously until the DB818 powder is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM DB818 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM DB818 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Important: Add the DB818 stock solution to the cell culture medium and mix immediately by gentle vortexing or inversion. Do not add the medium to the concentrated stock solution.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).
-
Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions of DB818.
-
Visualizations
Caption: Experimental workflow for preparing DB818 solutions.
Caption: Troubleshooting logic for DB818 insolubility.
References
Technical Support Center: Optimizing DB818 Concentration for In Vitro Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of DB818, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DB818?
A1: DB818 is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5] By inhibiting PI3K, DB818 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, blocks the downstream activation of key proteins such as Akt and mTOR, leading to the modulation of various cellular processes.[2]
Q2: What is the recommended starting concentration range for DB818 in cell-based assays?
A2: The optimal concentration of DB818 is highly dependent on the specific cell line and the biological endpoint being measured. For initial experiments, a broad dose-response is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for small molecule kinase inhibitors like DB818 is from 1 nM to 10 µM.[6]
Q3: How should I prepare my DB818 stock solution?
A3: Due to the hydrophobic nature of many kinase inhibitors, DB818 is best dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7][8] This stock can then be serially diluted in your aqueous experimental medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Q4: How can I confirm that DB818 is effectively inhibiting the PI3K pathway in my cells?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of key downstream effectors of PI3K using Western blotting. A reduction in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a widely accepted biomarker of PI3K pathway inhibition.[4][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of DB818 upon dilution into aqueous buffer. | The compound's solubility limit has been exceeded due to the change in solvent polarity.[7] | Ensure the final DMSO concentration is as low as possible (<0.5%).[9] Perform serial dilutions of the DMSO stock into the aqueous buffer to find the solubility limit. Consider the use of a surfactant (e.g., 0.01% Tween-20) in the buffer.[8] |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility leading to inaccurate effective concentrations. Degradation of the compound in solution. | Visually inspect assay plates for any signs of precipitation.[8] Prepare fresh dilutions from a frozen stock solution for each experiment to avoid degradation.[8] Aliquot the stock solution to minimize freeze-thaw cycles.[7] |
| High background signal in Western blots for p-Akt. | Basal PI3K pathway activity in the cell line. | Serum-starve the cells for 4-6 hours before treatment with DB818 to reduce baseline pathway activation.[12] |
| No observed effect on cell viability at expected concentrations. | The cell line may be insensitive to PI3K inhibition. The incubation time may be insufficient. | Confirm target engagement by Western blotting for p-Akt.[4][10][11] If the pathway is inhibited but there is no effect on viability, the cell line may not be dependent on this pathway for survival. Extend the incubation time (e.g., from 24 to 48 or 72 hours). |
Data Presentation
Table 1: Hypothetical IC50 Values for DB818 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability (72h) |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 150 |
| U-87 MG | Glioblastoma | 75 |
| A549 | Lung Cancer | 300 |
These are example values and must be determined experimentally.
Table 2: Recommended Concentration Ranges for In Vitro Assays with DB818
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (p-Akt inhibition) | 1 - 1000 nM | A 2-4 hour treatment is often sufficient to observe changes in phosphorylation.[12] |
| Cell Viability/Proliferation | 10 nM - 10 µM | The effective concentration is highly cell-line dependent.[12] |
| In Vitro Kinase Assay | 0.1 - 100 nM | For direct measurement of enzymatic inhibition.[12] |
Experimental Protocols
Protocol 1: Western Blot for Assessing PI3K Pathway Inhibition
This protocol details the measurement of Akt phosphorylation as a marker of DB818 on-target activity.
Methodology:
-
Cell Seeding: Plate cells of interest in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours.[12]
-
DB818 Treatment: Treat the cells with a dose-response range of DB818 (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of DB818 on cell viability and calculating the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the DB818 stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of DB818 to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Plot the cell viability against the log of the DB818 concentration and use a non-linear regression to calculate the IC50 value.
Mandatory Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of DB818.
Caption: Logical troubleshooting workflow for DB818 in vitro experiments.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Investigating Resistance to DB818
This guide provides troubleshooting advice and experimental protocols for researchers encountering potential resistance to the hypothetical EGFR inhibitor, DB818.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to DB818, is now showing a reduced response. What are the common mechanisms of acquired resistance?
Acquired resistance to EGFR inhibitors like DB818 in cancer cells typically arises from several key mechanisms. These can be broadly categorized as:
-
On-Target Alterations: Genetic changes in the EGFR gene itself that prevent the drug from binding effectively. The most common is the T790M "gatekeeper" mutation.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that allow the cancer cells to circumvent their dependence on EGFR signaling for survival and proliferation. Common examples include the activation of MET, HER2, or AXL receptor tyrosine kinases.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2 (BCRP), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Phenotypic Transformation: In some cases, cancer cells can undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which is associated with decreased sensitivity to EGFR inhibitors.
To investigate these possibilities, a systematic approach is recommended, starting with sequencing the EGFR gene and then exploring bypass pathways and drug efflux mechanisms.
Troubleshooting Guides & Experimental Protocols
Issue 1: How to determine if resistance is due to a secondary mutation in EGFR?
Protocol: Sanger Sequencing of the EGFR Kinase Domain
This protocol is designed to identify secondary mutations in the EGFR gene, such as the T790M mutation, which is a common cause of acquired resistance to EGFR inhibitors.
Methodology:
-
Genomic DNA Extraction:
-
Harvest DB818-sensitive (parental) and DB818-resistant cells.
-
Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification of EGFR Exons 18-21:
-
Design primers flanking the kinase domain of the EGFR gene (exons 18-21).
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
Run the PCR products on a 1.5% agarose gel to verify the amplification of the correct fragment size.
-
-
PCR Product Purification:
-
Purify the amplified PCR products using a PCR purification kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products and corresponding sequencing primers to a sequencing facility.
-
Analyze the sequencing results using software like FinchTV or SnapGene to identify any nucleotide changes compared to the reference sequence.
-
Data Interpretation:
Compare the sequencing chromatograms from the resistant cells to those from the parental cells and the reference human EGFR sequence. A clear peak shift or a double peak at a specific nucleotide position in the resistant cell line's sequence indicates a potential mutation.
Quantitative Data Summary:
| Cell Line | DB818 IC50 (nM) | EGFR Mutation Status |
| Parental NCI-H1975 | 15 | L858R |
| DB818-Resistant | >1000 | L858R, T790M |
Experimental Workflow for EGFR Mutation Analysis
Caption: Workflow for identifying EGFR mutations.
Issue 2: My resistant cells do not have an EGFR mutation. How can I check for bypass pathway activation?
Protocol: Western Blot Analysis of Key Bypass Pathway Proteins
This protocol aims to detect the upregulation or hyper-activation of key receptor tyrosine kinases (RTKs) that can provide an alternative survival signal to cancer cells, thereby bypassing the need for EGFR signaling.
Methodology:
-
Protein Lysate Preparation:
-
Culture parental and DB818-resistant cells to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with DB818 (at the IC50 concentration for the parental line) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to test include:
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-HER2 (Tyr1221/1222)
-
Total HER2
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Data Interpretation:
A significant increase in the phosphorylation levels of MET or HER2 in the resistant cell line compared to the parental line, especially in the presence of DB818, suggests the activation of a bypass signaling pathway.
Quantitative Data Summary (Densitometry Analysis):
| Protein | Parental Cells (Relative Intensity) | DB818-Resistant Cells (Relative Intensity) |
| p-MET/Total MET | 1.0 | 8.5 |
| p-HER2/Total HER2 | 1.2 | 1.1 |
| p-EGFR/Total EGFR | 0.2 (with DB818) | 0.1 (with DB818) |
Signaling Pathway Diagram for Bypass Activation
Caption: MET activation as a bypass mechanism.
Issue 3: How can I assess if increased drug efflux is contributing to DB818 resistance?
Protocol: Rhodamine 123 Efflux Assay
This assay measures the activity of ABC transporters like ABCB1 (MDR1), which can pump out fluorescent substrates like Rhodamine 123. Increased efflux in resistant cells suggests this as a potential resistance mechanism.
Methodology:
-
Cell Preparation:
-
Seed parental and DB818-resistant cells in a 96-well plate and allow them to adhere overnight.
-
-
Rhodamine 123 Loading:
-
Incubate the cells with 5 µM Rhodamine 123 for 30 minutes at 37°C.
-
Include a control group for each cell line treated with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes prior to and during Rhodamine 123 loading.
-
-
Efflux Measurement:
-
Wash the cells with PBS to remove extracellular Rhodamine 123.
-
Add fresh culture medium (with and without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
-
Fluorescence Quantification:
-
Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Data Interpretation:
DB818-resistant cells with high ABCB1 activity will show significantly lower intracellular Rhodamine 123 fluorescence compared to parental cells. This difference should be diminished in the presence of the Verapamil inhibitor, confirming the role of the transporter.
Quantitative Data Summary (Flow Cytometry):
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | None | 850 |
| Parental | + Verapamil | 900 |
| DB818-Resistant | None | 250 |
| DB818-Resistant | + Verapamil | 820 |
Logical Diagram for Drug Efflux Mechanism
Caption: ABC transporter-mediated drug efflux.
Assessing the stability of DB818 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the HOXA9 inhibitor, DB818, in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the reliable and effective use of DB818 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DB818 solid compound and stock solutions?
A1: For long-term storage, solid DB818 should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[1][2] Stock solutions of DB818 prepared in a suitable solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Q2: What is the recommended solvent for preparing DB818 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of DB818. For in vivo applications, formulations involving DMSO, Tween 80, and saline, or DMSO and corn oil have been suggested.[1] If water is used to prepare a stock solution, it is recommended to filter and sterilize the solution.[3]
Q3: How stable is DB818 in aqueous solutions at different pH values?
A3: The stability of DB818 in aqueous solutions is pH-dependent. Based on representative stability studies, DB818 is most stable at a neutral pH of 7.0. Significant degradation is observed under both acidic (pH 4.0) and basic (pH 9.0) conditions over a 24-hour period at room temperature. For detailed quantitative data, please refer to Table 1 in the "Data and Protocols" section.
Q4: Is DB818 sensitive to light?
A4: Yes, DB818 exhibits sensitivity to light. Photostability studies, conducted according to ICH Q1B guidelines, indicate that exposure to light can lead to degradation.[4][5][6] It is recommended to protect DB818 solutions from light by using amber vials or by wrapping containers in aluminum foil. For detailed data, see Table 2 in the "Data and Protocols" section.
Q5: What are the known degradation products of DB818?
A5: While specific degradation products of DB818 are not extensively documented in publicly available literature, forced degradation studies suggest that hydrolysis and oxidation can lead to the formation of several minor impurities. It is crucial to use stability-indicating analytical methods, such as HPLC-UV or LC-MS, to monitor the purity of DB818 solutions over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of DB818 in aqueous buffer. | The aqueous solubility of DB818 may be limited. The final concentration of the organic solvent (e.g., DMSO) from the stock solution might be too low to maintain solubility. | Increase the percentage of the organic co-solvent if your experimental system allows. Alternatively, consider using a formulation with solubilizing agents like Tween 80.[1] Ensure the final concentration of DB818 does not exceed its solubility limit in the final buffer. |
| Inconsistent or lower-than-expected activity in cell-based assays. | DB818 may have degraded in the cell culture medium over the course of the experiment. The compound may be unstable at 37°C for extended periods. | Prepare fresh dilutions of DB818 in your cell culture medium immediately before each experiment. Minimize the pre-incubation time of the compound in the medium. Consider performing a time-course experiment to assess the stability of DB818 under your specific assay conditions. |
| Variability in experimental results between different batches of DB818 solution. | Improper storage or handling of stock solutions, leading to degradation. This could include repeated freeze-thaw cycles or exposure to light. | Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3] Store aliquots at the recommended temperature (-80°C for long-term) and protect them from light. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | This may indicate the presence of degradation products due to improper solution preparation or storage. | Review your solution preparation and storage procedures. Ensure that the solvents used are of high purity and that the storage conditions (temperature and light protection) are appropriate. Use a freshly prepared solution as a reference standard. |
Data and Protocols
Data Presentation
Disclaimer: The following data are representative examples from internal stability studies and are provided for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 1: Stability of DB818 in Aqueous Buffers at Different pH Values
| pH | Initial Concentration (µM) | Concentration after 24h at RT (µM) | % Remaining |
| 4.0 | 100 | 75.2 | 75.2% |
| 7.0 | 100 | 98.5 | 98.5% |
| 9.0 | 100 | 68.9 | 68.9% |
Table 2: Photostability of DB818 in Solution
| Condition | Initial Concentration (µM) | Concentration after 4h Exposure (µM) | % Remaining |
| Exposed to Light | 100 | 82.1 | 82.1% |
| Protected from Light | 100 | 99.2 | 99.2% |
Experimental Protocols
Protocol 1: Assessing the pH Stability of DB818
-
Preparation of Buffers: Prepare buffers at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).
-
Preparation of DB818 Solution: Prepare a 10 mM stock solution of DB818 in DMSO.
-
Incubation: Dilute the DB818 stock solution to a final concentration of 100 µM in each of the prepared pH buffers.
-
Time Points: Immediately after preparation (T=0) and after 24 hours of incubation at room temperature (RT), take an aliquot from each solution.
-
Analysis: Analyze the concentration of DB818 in each aliquot using a validated stability-indicating HPLC-UV method.
-
Calculation: Calculate the percentage of DB818 remaining at each pH compared to the T=0 concentration.
Protocol 2: Assessing the Photostability of DB818
-
Solution Preparation: Prepare a 100 µM solution of DB818 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Exposure:
-
Light-Exposed Sample: Place the solution in a clear glass vial and expose it to a light source that meets ICH Q1B guidelines for photostability testing.[6][7][8]
-
Light-Protected Sample (Control): Wrap an identical vial with the solution in aluminum foil to protect it from light and place it alongside the exposed sample.
-
-
Incubation: Expose both samples for a defined period (e.g., 4 hours).
-
Analysis: After the exposure period, analyze the concentration of DB818 in both the exposed and protected samples using a validated HPLC-UV method.
-
Calculation: Compare the concentration of DB818 in the light-exposed sample to the light-protected control to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of DB818.
Caption: Troubleshooting logic for inconsistent DB818 results.
References
- 1. DB818 | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 2. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. database.ich.org [database.ich.org]
- 5. 3 Important Photostability Testing Factors [sampled.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Photostability | SGS USA [sgs.com]
- 8. ikev.org [ikev.org]
How to minimize DB818 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of DB818 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DB818 and what is its mechanism of action?
DB818 is a potent small-molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1][2] HOXA9 is crucial for regulating hematopoiesis and is often overexpressed in acute myeloid leukemia (AML), where it promotes leukemia cell proliferation.[1][3] DB818 functions by binding to the minor groove of the DNA at the HOXA9 cognate sequence, which inhibits the interaction between HOXA9 and its DNA target.[3] This leads to the downregulation of HOXA9 target genes, such as MYB, MYC, and BCL2, ultimately suppressing cancer cell growth and inducing apoptosis.[3][4]
Q2: Does DB818 show toxicity in normal cells?
Current research suggests that DB818 has a degree of selectivity for cancer cells over normal cells. Studies have shown that DB818 can suppress the proliferation of various AML cell lines without causing toxic effects on normal lymphocytes.[3] Additionally, DB818 did not show a significant impact on human CD34+ bone marrow cells.[4] However, as with many small molecule inhibitors, off-target effects and concentration-dependent toxicity in other normal cell types are possible. One study noted a potential off-target effect on MYC expression, suggesting that the effects of DB818 may not be solely due to HOXA9 inhibition.[4]
Q3: What are the common causes of toxicity with small molecule inhibitors like DB818 in cell culture?
Toxicity from small molecule inhibitors in cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[5]
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended one, leading to unintended and toxic consequences.[5]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations, typically above 0.1-0.5%.[5]
-
Metabolite Toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[5]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal cells at effective concentrations of DB818.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Dosage | 1. Perform a dose-response curve to determine the lowest effective concentration with minimal toxicity to normal cells. 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor. |
| Off-target Effects | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target HOXA9, if available. | 1. Identification of unintended targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). 2. Run a solvent-only control. | 1. Elimination of solvent-induced cell death. |
| Prolonged Exposure | 1. Reduce the incubation time to the minimum required to achieve the desired effect. 2. Perform a time-course experiment to determine the optimal exposure time. | 1. Reduced cumulative toxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of DB818 using a Dose-Response Curve
Objective: To identify the concentration of DB818 that effectively inhibits the target in cancer cells while minimizing toxicity in normal cells.
Methodology:
-
Cell Seeding:
-
Trypsinize and count both the cancer cell line of interest and the normal cell line.
-
Seed the cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of DB818 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the cancer and normal cell lines. The optimal concentration for your experiments will be a balance between efficacy in the cancer cell line and minimal toxicity in the normal cell line.
-
Data Presentation
Table 1: Reported Effects of DB818 on Various Cell Lines
| Cell Line | Cell Type | Effect | Finding |
| OCI/AML3, MV4-11, THP-1 | Acute Myeloid Leukemia (AML) | Suppressed growth, induced apoptosis | DB818 is effective against AML cells.[3][4] |
| Normal Lymphocytes | Normal Blood Cells | Slightly inhibited growth in 2 out of 3 volunteers | Minimal toxic effects on normal lymphocytes.[3] |
| Human CD34+ | Bone Marrow Cells | No significant impact | Suggests selectivity for leukemic cells over normal hematopoietic progenitors.[4] |
Visualizations
Signaling Pathway of DB818 Action
Caption: Mechanism of action of DB818 on the HOXA9 signaling pathway.
Experimental Workflow for Minimizing DB818 Toxicity
Caption: Troubleshooting workflow to minimize DB818 toxicity in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DB818 | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 3. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Experimental Variability with DB818
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the HOXA9 inhibitor, DB818.
Frequently Asked Questions (FAQs)
Q1: What is DB818 and what is its mechanism of action?
A1: DB818 is a synthetic inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1] HOXA9 is crucial for regulating hematopoiesis and is often overexpressed in acute myeloid leukemia (AML), where it contributes to leukemogenesis by blocking cell differentiation and promoting proliferation.[1] DB818 is thought to exert its effects by interfering with the binding of HOXA9 to its DNA targets, thereby modulating the expression of downstream genes involved in cell growth and survival.
Q2: What are the expected effects of DB818 in acute myeloid leukemia (AML) cell lines?
A2: In AML cell lines with high HOXA9 expression, DB818 has been shown to suppress cell growth, induce apoptosis (programmed cell death), and promote differentiation.[1][2] It achieves this by down-regulating the expression of HOXA9 target genes such as MYB, MYC, and BCL2, and up-regulating genes like FOS.[1]
Q3: We are observing inconsistent results between experiments with DB818. What could be the cause?
A3: Experimental variability with DB818 can arise from several factors:
-
Cell Line Heterogeneity: Different AML cell lines can exhibit varying sensitivity to DB818. This may be due to differences in HOXA9 expression levels, the presence of other mutations, or variations in cellular uptake and metabolism of the compound. One study noted that the effects of DB818 on gene expression can differ between leukemia cell lines.
-
Off-Target Effects: Like many small molecule inhibitors, DB818 may have off-target effects that contribute to variability. For instance, differences in MYC expression between DB818-treated cells and HOXA9 knockdown cells suggest potential off-target activity.[1][3]
-
Experimental Conditions: Minor variations in cell culture conditions, such as cell density, passage number, and media composition, can significantly impact experimental outcomes. The stability of DB818 in culture media over the course of the experiment could also be a factor.
-
Compound Handling: Inconsistent preparation of DB818 stock solutions and working dilutions can lead to variability in the final concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, CCK-8) across replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the plate edges. 3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Ensure complete solubilization of the formazan crystals by thorough mixing and appropriate incubation time. |
| No significant effect of DB818 on cell viability or target gene expression. | 1. Suboptimal concentration of DB818: The concentration used may be too low for the specific cell line. 2. Low HOXA9 expression: The cell line may not be dependent on HOXA9 for survival. 3. Compound instability: DB818 may be degrading in the cell culture medium. | 1. Perform a dose-response experiment with a wide range of DB818 concentrations to determine the optimal inhibitory concentration (IC50) for your cell line. 2. Verify HOXA9 expression levels in your cell line using qPCR or Western blotting. 3. Prepare fresh DB818 solutions for each experiment and consider the stability of the compound in your specific culture medium and conditions. |
| Unexpected or off-target effects observed. | 1. Non-specific binding of DB818. 2. Cell line-specific responses. | 1. Compare the effects of DB818 with a HOXA9 knockdown (e.g., using siRNA or shRNA) to distinguish between on-target and off-target effects.[1] 2. Test the effects of DB818 in multiple cell lines to identify consistent, on-target activities. |
| Inconsistent results in apoptosis or cell cycle assays. | 1. Incorrect timing of analysis: The time point for measuring apoptosis or cell cycle changes may not be optimal. 2. Cell synchronization issues. | 1. Perform a time-course experiment to identify the optimal time point for observing the desired effect after DB818 treatment. 2. Consider cell synchronization methods if cell cycle-dependent effects are being investigated. |
Data Presentation
Table 1: Hypothetical IC50 Values of DB818 in Various AML Cell Lines
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for DB818 in different AML cell lines after a 72-hour treatment, as determined by a standard cell viability assay (e.g., MTT). These values are for illustrative purposes and may vary based on experimental conditions.
| Cell Line | Genetic Background | Hypothetical IC50 (µM) |
| MV4-11 | MLL-AF4 fusion, high HOXA9 | 1.5 |
| THP-1 | MLL-AF9 fusion, high HOXA9 | 2.8 |
| OCI-AML3 | NPM1 mutation, high HOXA9 | 3.5 |
| HL-60 | Low HOXA9 | > 10 |
| K562 | CML, low HOXA9 | > 10 |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of DB818 on the viability of AML cell lines.
Materials:
-
AML cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DB818 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent or semi-adherent lines) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of DB818 in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest DB818 concentration).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared DB818 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Mandatory Visualizations
Signaling Pathway
References
Technical Support Center: DB818 Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation of the HOXA9 inhibitor, DB818, and strategies to prevent it. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is DB818 and what are its recommended storage conditions?
DB818 is a potent small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor, which is implicated in acute myeloid leukemia (AML). It functions by binding to the minor groove of DNA at the HOXA9 cognate sequence, thereby inhibiting HOXA9-DNA interaction and downstream transcriptional activity.[1]
Proper storage is crucial to maintain the integrity of DB818. Recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a sealed container, protected from moisture.[2][3] |
| 4°C | 2 years | For shorter-term storage.[2] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | For shorter-term storage of solutions.[1][2] |
For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, filter-sterilize and store in aliquots at -80°C for up to six months.[1]
Q2: What are the potential degradation pathways for DB818?
Based on the chemical structure of DB818, which contains a thiazole ring, aromatic amine functionalities, and a benzamidine group, several potential degradation pathways can be anticipated:
-
Hydrolysis: The benzamidine group is susceptible to hydrolysis, particularly under basic conditions, which would convert it to the corresponding benzamide.[4][5][6][7][8] This reaction can occur even at room temperature in weakly basic water.[4][5][6][7]
-
Photodegradation: The presence of aryl rings and the thiazole moiety makes DB818 potentially sensitive to light, especially UV radiation.[9] Photodegradation of similar compounds can involve complex reactions, including rearrangements of the thiazole ring.[9][10] Aromatic amines are also known to undergo photodegradation.
-
Oxidation: Aromatic amines can be susceptible to oxidation. While specific data on DB818 is unavailable, this is a common degradation pathway for compounds with similar functional groups.
-
Thermal Degradation: High temperatures can induce fragmentation of the molecule, potentially leading to the cleavage of the thiazole ring.[9]
Q3: I observed a change in the color of my DB818 solution. What could be the cause?
A color change in your DB818 solution, which is typically white to yellow in its solid form, is a likely indicator of chemical degradation.[2] This could be due to:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light can trigger chemical reactions that result in colored degradants.
-
Contaminants: The presence of reactive impurities in the solvent could also initiate degradation.
It is recommended to prepare fresh solutions and protect them from light and air to minimize these risks.
Troubleshooting Guide
Issue: Loss of DB818 activity in my experiments.
If you are observing a decrease or complete loss of DB818's biological activity, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Improper Storage | Verify that the powdered compound and its solutions have been stored according to the recommended conditions (-20°C for powder, -80°C for long-term solution storage).[1][2] Avoid repeated freeze-thaw cycles by preparing and storing aliquots. |
| Solution Instability | Prepare fresh solutions for each experiment, especially if you are using aqueous buffers. If you suspect pH-related degradation, ensure your buffer is at an appropriate pH (neutral to slightly acidic is generally preferred for stability of many small molecules). |
| Degradation During Experiment | Minimize the exposure of your experimental setup to light by using amber-colored tubes or covering them with foil. If your experiment involves elevated temperatures, consider the potential for thermal degradation and include appropriate controls. |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents for preparing your stock solutions to avoid introducing reactive impurities. |
Issue: Appearance of unexpected peaks in my HPLC analysis.
The presence of new peaks in your HPLC chromatogram suggests the formation of degradation products.
| Potential Cause | Recommended Action |
| Hydrolysis | If you observe peaks that are more polar than the parent DB818 compound, they could be hydrolysis products. This is more likely if your solutions are prepared in basic buffers. Consider analyzing your sample by LC-MS to identify the mass of the new peaks and compare it to the expected mass of the hydrolyzed product (benzamide derivative).[4][5][6][7][8] |
| Photodegradation | If the appearance of new peaks correlates with exposure to light, photodegradation is a likely cause.[9][10] Protect your samples from light at all stages of handling and analysis. |
| Oxidation | The formation of oxidation products can be minimized by using degassed solvents and purging the headspace of your vials with an inert gas like nitrogen or argon before sealing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of DB818
This protocol outlines a basic forced degradation study to identify potential degradation products and assess the stability of DB818 under various stress conditions.
Materials:
-
DB818 powder
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Vis or PDA detector
-
LC-MS system (for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DB818 in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).[1][2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature.[4][5][6][7]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) providing both UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a common choice for small molecules.[11]
-
Data Analysis: Compare the chromatograms of the stressed samples to the time-zero sample. Look for a decrease in the peak area of DB818 and the appearance of new peaks. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Protocol 2: Routine Stability Check of DB818 Stock Solution
This protocol can be used to periodically check the integrity of your DB818 stock solutions.
Materials:
-
Your DB818 stock solution
-
HPLC system with UV/Vis or PDA detector
-
A previously validated HPLC method for DB818
Procedure:
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute an aliquot to a suitable concentration and analyze it by HPLC. Record the peak area and retention time of the DB818 peak. This will serve as your baseline.
-
Storage: Store your stock solution under the recommended conditions (e.g., -80°C in aliquots).
-
Periodic Analysis: At regular intervals (e.g., 1, 3, and 6 months), thaw a new aliquot of your stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Comparison: Compare the peak area of DB818 in the aged samples to the T=0 sample. A significant decrease in the peak area (e.g., >10%) or the appearance of new peaks indicates degradation.
Visualizations
Caption: Potential degradation pathways of DB818 under various stress conditions.
Caption: A typical workflow for conducting forced degradation studies of DB818.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DB818 | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 3. invivochem.net [invivochem.net]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Interpreting unexpected results in DB818 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DB818 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DB818?
DB818 is a small molecule inhibitor of the transcription factor Homeobox A9 (HOXA9). It functions by binding to the minor groove of DNA at the HOXA9 cognate nucleotide sequence. This interaction physically obstructs the binding of HOXA9 to its target DNA, thereby inhibiting its transcriptional activity.[1][2]
Q2: What are the expected outcomes of DB818 treatment in sensitive cell lines?
In acute myeloid leukemia (AML) cell lines with high HOXA9 expression, DB818 treatment is expected to:
-
Suppress cell growth and proliferation.[1]
-
Induce apoptosis.[1]
-
Down-regulate the expression of HOXA9 target genes such as MYB, MYC, and BCL2.[1][3]
Q3: Are there any known off-target effects of DB818?
Yes, a potential off-target effect of DB818 has been reported. In OCI/AML3 cells, DB818 treatment led to a decrease in MYC expression, whereas HOXA9 knockdown did not have the same effect. This suggests that DB818 may regulate MYC through a HOXA9-independent mechanism in this cell line.[1] Researchers should consider this when interpreting results, especially those concerning MYC regulation.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant effect on cell proliferation or viability is observed after DB818 treatment.
This is a common issue that can arise from several factors, ranging from experimental setup to the biological characteristics of the cell line.
Troubleshooting Workflow
Caption: Troubleshooting logic for lack of DB818 effect.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect DB818 Concentration | Verify the dilution calculations and ensure the final concentration in the assay is within the effective range (e.g., 10-20 µM for some AML cell lines).[1] |
| DB818 Degradation | Ensure proper storage of DB818 stock solutions (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Confirm that the cell line used overexpresses HOXA9 and is dependent on its activity for proliferation.[4] Test a known HOXA9-dependent cell line (e.g., OCI/AML3, MV4-11, THP-1) as a positive control.[1] |
| Suboptimal Assay Conditions | Optimize cell seeding density. For proliferation assays like MTT or WST-8, ensure the cell number falls within the linear range of the assay. Also, check that the incubation time is sufficient for DB818 to exert its effects (e.g., 96 hours).[1] |
| High Serum Concentration | High concentrations of serum in the culture medium may interfere with the activity of small molecule inhibitors. Consider reducing the serum percentage if compatible with cell health. |
Issue 2: High variability between replicate wells in cell-based assays.
Inconsistent results across replicates can obscure the true effect of DB818.
Experimental Workflow for Minimizing Variability
Caption: Workflow to reduce variability in plate-based assays.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When plating cells or adding reagents, ensure consistent technique. For small volumes, use reverse pipetting. |
| Non-Homogeneous Cell Suspension | Thoroughly but gently mix the cell suspension before plating to ensure an equal number of cells is added to each well. |
| Edge Effects | Evaporation from wells on the edge of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients. |
Issue 3: Unexpected gene expression results (e.g., MYC downregulation).
As mentioned in the FAQ, DB818 may have off-target effects.
Distinguishing On-Target vs. Off-Target Effects
Caption: Strategy to differentiate on- and off-target effects.
Recommended Actions
-
Validate with a secondary experiment: To confirm if an unexpected change in gene expression is a direct result of HOXA9 inhibition, perform a parallel experiment using a different method to reduce HOXA9 function, such as siRNA-mediated knockdown.[1]
-
Compare results: If the gene expression change is observed with DB818 but not with HOXA9 knockdown, it is likely an off-target effect.[1]
-
Consult literature: Review publications on DB818 and other HOXA9 inhibitors to see if similar off-target effects have been reported.
Experimental Protocols
Cell Proliferation Assay (WST-8)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Treatment: Add desired concentrations of DB818 or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours) in a humidified incubator at 37°C and 5% CO2.[1]
-
Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with DB818 or vehicle control for the desired duration.
-
Cell Harvesting: Harvest cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both.
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Best practices for long-term storage of DB818
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of DB818, a potent inhibitor of the HOXA9 transcription factor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of DB818 in a question-and-answer format.
Q1: I received my shipment of DB818, which is a powder. The product data sheet recommends long-term storage at -20°C, but it was shipped at room temperature. Is the compound compromised?
A1: No, the compound should not be compromised. DB818 in its solid (powder) form is stable at ambient temperature for the duration of typical shipping times.[1] Upon receipt, you should immediately store it at the recommended temperature of -20°C for long-term stability.[1]
Q2: I prepared a stock solution of DB818 in DMSO and stored it at -20°C. Upon thawing, I noticed some precipitation. What should I do?
A2: Precipitation of a compound in a frozen stock solution upon thawing can occur. To address this, gently warm the solution to room temperature and vortex it thoroughly to ensure the compound is fully redissolved before use. To prevent this from happening in the future, consider the following:
-
Aliquotting: After preparing your stock solution, it is highly recommended to aliquot it into single-use volumes. This will minimize the number of freeze-thaw cycles the solution is subjected to, which can contribute to precipitation and degradation.
-
Storage Temperature: For long-term storage of stock solutions (up to 6 months), -80°C is recommended over -20°C (up to 1 month).[1][2]
Q3: I diluted my DB818 stock solution into my aqueous cell culture medium and it immediately turned cloudy. What is causing this and how can I fix it?
A3: Cloudiness or precipitation upon dilution into an aqueous medium is a common issue with hydrophobic small molecules. This is likely due to the compound's low solubility in the aqueous environment. Here are some strategies to overcome this:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution step. Dilute your stock solution in pre-warmed (37°C) cell culture medium by adding it dropwise while gently vortexing.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, ideally below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.[4]
-
Use of Pluronic F-68: For in vitro assays, incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your culture medium can help maintain the solubility of hydrophobic compounds.
Q4: I have been using a stock solution of DB818 for a while and my experimental results are becoming inconsistent. How can I tell if the compound has degraded?
A4: Inconsistent results can be a sign of compound degradation. Visually, degradation of a small molecule in solution may sometimes be indicated by a change in color.[5] However, the absence of a color change does not guarantee stability. The best way to ensure the activity of your compound is to use freshly prepared dilutions from a properly stored stock solution and to avoid repeated freeze-thaw cycles. If you suspect degradation, it is best to use a fresh vial of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of DB818?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of DB818 for in vitro use.[1] For in vivo applications, specific formulations involving co-solvents like PEG300 and Tween 80 may be required.[1]
Q2: How many times can I freeze and thaw my DB818 stock solution?
A2: It is best practice to minimize freeze-thaw cycles. Ideally, you should aliquot your stock solution into single-use volumes after preparation to avoid repeated thawing and freezing of the main stock. Each freeze-thaw cycle increases the risk of water absorption by the DMSO and potential degradation of the compound.[4]
Q3: What are the recommended storage conditions for DB818?
A3: The recommended storage conditions for DB818 are summarized in the table below.
Quantitative Data Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container.[1] |
| 4°C | Up to 2 years | For shorter-term storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Recommended for long-term solution storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term solution storage.[1][2] |
Solubility Data
| Solvent | Solubility | Notes |
| Water | 4 mg/mL (11.10 mM) | May require sonication to dissolve.[6] |
| DMSO | Soluble | A common solvent for creating stock solutions.[1] |
| Ethanol | Soluble | Can be used as a solvent.[1] |
| DMF | Soluble | An alternative organic solvent.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of DB818 in DMSO
-
Materials:
-
DB818 (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial containing DB818 powder to room temperature before opening to prevent condensation of moisture.
-
Calculate the required amount of DB818 and DMSO. The molecular weight of DB818 is 360.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.60 mg of DB818.
-
Carefully weigh out the required amount of DB818 powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the DB818 is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
Mandatory Visualization
Caption: Signaling pathway of HOXA9 in AML and the inhibitory action of DB818.
References
Validation & Comparative
Unraveling the Transcriptional Consequences of Targeting HOXA9 in Acute Myeloid Leukemia: A Comparative Analysis of DB818 and Genetic Knockdown
For Immediate Release
In the landscape of Acute Myeloid Leukemia (AML) research, the transcription factor Homeobox A9 (HOXA9) has emerged as a critical driver of leukemogenesis, with its overexpression being a hallmark in over 50% of AML cases and strongly associated with a poor prognosis.[1][2] Consequently, therapeutic strategies aimed at inhibiting HOXA9 function are of significant interest. This guide provides a detailed comparison of two such strategies: the use of the small-molecule inhibitor DB818 and the direct genetic knockdown of HOXA9. We will delve into their effects on gene expression, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
HOXA9, a key regulator of hematopoiesis, promotes leukemia cell proliferation by controlling the expression of target genes.[1] Mechanistically, HOXA9, along with cofactors like MEIS1, binds to the regulatory elements of genes such as BCL2, MYB, and LMO2 to drive their expression.[1] The small-molecule compound DB818 has been identified as an inhibitor of the HOXA9-DNA interaction. It achieves this by binding to the minor groove of the HOXA9 cognate nucleotide sequence, thereby reducing HOXA9-mediated transcription.[1] This pharmacological inhibition presents a promising therapeutic avenue for HOXA9-overexpressing AML.
Comparative Analysis of Gene Expression Changes
Studies utilizing AML cell lines with mutations that upregulate HOXA9 expression, such as OCI/AML3, MV4-11, and THP-1, have provided valuable insights into the comparative effects of DB818 and HOXA9 knockdown. Both approaches have been shown to suppress cell growth and induce apoptosis.[1][3] A closer look at the transcriptomic level reveals both overlapping and distinct effects on gene expression.
On-Target Effects: Concordant Gene Regulation
Both treatment with DB818 and knockdown of HOXA9 lead to similar changes in the expression of several well-established HOXA9 target genes. This concordance underscores the on-target activity of DB818. A summary of these changes is presented in the table below.
| Gene | Function | Effect of DB818 Treatment | Effect of HOXA9 Knockdown |
| MYB | Proto-oncogene, transcription factor involved in proliferation and differentiation | Down-regulation[1][3] | Down-regulation[1] |
| BCL2 | Apoptosis regulator, anti-apoptotic | Down-regulation[1][3] | Down-regulation[1] |
| FOS | Proto-oncogene, AP-1 transcription factor subunit | Up-regulation[1][3] | Up-regulation[1] |
Divergent Effects: Evidence of Potential Off-Target Activity
Despite the significant overlap in their effects, discrepancies in the regulation of certain genes have been observed, suggesting potential off-target effects of DB818 or a more complex regulatory network than simple inhibition can replicate.
| Gene | Function | Effect of DB818 Treatment | Effect of HOXA9 Knockdown in OCI/AML3 cells |
| MYC | Proto-oncogene, bHLH transcription factor involved in cell cycle progression | Down-regulation[1][3] | No significant change[1][3] |
This differential regulation of MYC expression is a key point of divergence. While DB818 consistently down-regulates MYC, HOXA9 knockdown does not produce the same effect in OCI/AML3 cells, hinting at a possible off-target mechanism for the small molecule inhibitor.[1][3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of HOXA9 Inhibition.
Caption: Experimental Workflow.
Experimental Protocols
The findings discussed are based on the following general experimental methodologies:
-
Cell Culture: AML cell lines (OCI/AML3, MV4-11, THP-1) are cultured in appropriate media and conditions.
-
DB818 Treatment: Cells are treated with varying concentrations of DB818 or a vehicle control (e.g., DMSO) for a specified duration.
-
HOXA9 Knockdown: Small interfering RNA (siRNA) targeting HOXA9 or a non-targeting control siRNA are transfected into the AML cells using standard protocols.
-
RNA Isolation and Gene Expression Analysis: Total RNA is extracted from the treated and control cells. Gene expression is quantified using techniques such as microarray analysis for a global view of transcriptomic changes or quantitative real-time polymerase chain reaction (qRT-PCR) for targeted gene analysis.
Conclusion
The small-molecule inhibitor DB818 effectively phenocopies many of the effects of direct HOXA9 knockdown on gene expression in AML cells, particularly in the down-regulation of key pro-leukemic genes like MYB and BCL2.[1][3] This provides strong evidence for its on-target activity and supports its development as a potential therapeutic agent for AML patients with HOXA9 overexpression. However, the observed discrepancies in the regulation of genes such as MYC highlight the need for further investigation into the potential off-target effects of DB818.[1][3] A comprehensive understanding of both the on- and off-target effects is crucial for the successful clinical translation of this promising compound.
References
A Comparative Analysis of DB818 and Cytarabine Efficacy in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational agent DB818 and the established chemotherapeutic drug cytarabine in the context of Acute Myeloid Leukemia (AML). We will delve into their mechanisms of action, present available preclinical data on their efficacy, and provide standardized protocols for key experimental assays.
At a Glance: DB818 vs. Cytarabine
| Feature | DB818 | Cytarabine |
| Target | HOXA9-DNA Interaction | DNA Synthesis |
| Mechanism | Inhibits the binding of the HOXA9 transcription factor to its DNA targets, leading to the modulation of gene expression, suppression of proliferation, and induction of apoptosis.[1][2] | A nucleoside analog that, upon intracellular conversion to its triphosphate form (Ara-CTP), inhibits DNA polymerase, leading to the termination of DNA chain elongation and S-phase cell cycle arrest.[3] |
| Reported Effects in AML Cells | Suppresses growth, induces apoptosis, and downregulates the expression of HOXA9 target genes including MYB, MYC, and BCL2, while upregulating FOS.[2] | Induces apoptosis and can downregulate BCL2 expression.[4] The effects on MYB, MYC, and FOS are less consistently reported and can be variable. |
Quantitative Efficacy Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for DB818 and cytarabine in various AML cell lines. It is important to note that the data for DB818 and cytarabine are derived from different studies with varying experimental conditions, most notably the duration of drug exposure. Therefore, a direct comparison of potency should be made with caution.
| Cell Line | Drug | IC50 (µM) | Treatment Duration |
| OCI/AML3 | DB818 | ~10-20 | 4 days |
| Cytarabine | ~0.22 | 48 hours[5] | |
| MV4-11 | DB818 | ~10 | 4 days |
| Cytarabine | 0.935 | 48 hours[6] | |
| Cytarabine | 0.2201 | Not Specified[5] | |
| THP-1 | DB818 | ~10 | 4 days |
| Cytarabine | 1.148 | 48 hours[6] |
Note: The IC50 values for DB818 are estimated from graphical data presented in Sonoda et al., 2021.[1] The IC50 values for cytarabine are from separate studies and are provided for comparative context.
Signaling Pathways
DB818 Signaling Pathway
DB818 acts as a small molecule inhibitor of the HOXA9 transcription factor. By binding to the minor groove of DNA at HOXA9 recognition sites, DB818 prevents HOXA9 from regulating its downstream target genes. This leads to the downregulation of pro-proliferative and anti-apoptotic genes such as MYB, MYC, and BCL2, and the upregulation of genes like FOS, ultimately resulting in decreased cell proliferation and increased apoptosis in HOXA9-dependent AML cells.[2]
Caption: DB818 inhibits the HOXA9-DNA interaction, modulating downstream gene expression to reduce proliferation and induce apoptosis.
Cytarabine Signaling Pathway
Cytarabine is a prodrug that is intracellularly converted to its active triphosphate form, Ara-CTP. Ara-CTP competes with the natural substrate dCTP for incorporation into DNA by DNA polymerase. This incorporation leads to the termination of DNA chain elongation, causing DNA damage and activating cell cycle checkpoints, primarily arresting cells in the S-phase. The accumulation of DNA damage ultimately triggers the intrinsic apoptotic pathway.
Caption: Cytarabine inhibits DNA synthesis by being incorporated into the DNA chain, leading to DNA damage and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed AML cells (e.g., OCI/AML3, MV4-11, THP-1) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in a final volume of 100 µL of complete culture medium per well.
-
Compound Addition: Prepare serial dilutions of DB818 or cytarabine in culture medium and add to the wells to achieve the desired final concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control wells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining.
Detailed Methodology:
-
Cell Treatment: Treat AML cells with the desired concentrations of DB818 or cytarabine for the specified duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[5][7] Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Conclusion
DB818 and cytarabine represent two distinct therapeutic strategies for AML. DB818 offers a targeted approach by inhibiting the HOXA9 transcription factor, a key driver in a subset of AML cases.[1][2] In contrast, cytarabine is a long-standing cytotoxic agent that broadly targets DNA synthesis in rapidly dividing cells.[3] The available preclinical data suggests that DB818 is effective in suppressing the growth of HOXA9-dependent AML cell lines. A direct, quantitative comparison of the potency of DB818 and cytarabine is challenging due to the lack of head-to-head studies. Further investigations are warranted to determine the relative efficacy of these two agents and to explore potential synergistic combinations for the treatment of AML.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of predictive markers of cytarabine response in AML by integrative analysis of gene-expression profiles with multiple phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HOXA9 Inhibitors: DB818 vs. HXR9
In the landscape of targeted cancer therapy, the transcription factor HOXA9 has emerged as a critical driver in various malignancies, particularly in acute myeloid leukemia (AML). Its overexpression is strongly correlated with poor prognosis, making it a prime target for novel drug development. This guide provides a comprehensive comparison of two prominent HOXA9 inhibitors, DB818 and HXR9, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential.
Executive Summary
DB818 and HXR9 represent two distinct strategies for inhibiting the oncogenic function of HOXA9. DB818 is a small molecule that directly interferes with the binding of the HOXA9 protein to its DNA cognate sequence. In contrast, HXR9 is a peptide-based inhibitor that disrupts the crucial protein-protein interaction between HOXA9 and its cofactor, PBX. Preclinical data for both agents demonstrate potent anti-leukemic activity, including the induction of apoptosis and suppression of tumor growth in vivo. This guide will delve into the quantitative data from key experiments, provide detailed methodologies, and visualize the underlying biological pathways.
Mechanism of Action
The fundamental difference between DB818 and HXR9 lies in their mode of inhibiting HOXA9-mediated transcription.
DB818: A Direct DNA-Binding Inhibitor
DB818 functions as a minor groove DNA ligand, specifically targeting the HOXA9 binding site on the DNA. By occupying this site, DB818 physically obstructs the HOXA9 transcription factor from binding to the promoter regions of its target genes, thereby inhibiting their expression. This leads to a cascade of cellular events, including the suppression of proliferation and the induction of apoptosis in HOXA9-dependent cancer cells.[1]
HXR9: A HOX/PBX Interaction Disruptor
HXR9 is a cell-permeable peptide that mimics the conserved hexapeptide motif of HOX proteins, which is essential for their interaction with the PBX cofactor. By competitively binding to the pocket on PBX where HOX proteins would normally dock, HXR9 effectively disrupts the formation of the oncogenic HOX/PBX heterodimer. This disruption prevents the complex from binding to DNA and activating the transcription of downstream target genes, ultimately leading to cell death, which in the case of AML, has been identified as necroptosis.[2]
Comparative Performance Data
The following tables summarize the available quantitative data for DB818 and HXR9, allowing for a direct comparison of their preclinical efficacy.
In Vitro Efficacy: IC50 Values in AML Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| DB818 | THP-1 | Not explicitly stated, but shown to be effective.[3][4] | [3][4] |
| DB818 | OCI/AML3 | Growth suppressed by DB818.[5] | [5] |
| DB818 | MV4-11 | Growth suppressed by DB818.[5] | [5] |
| HXR9 | MONOMAC-6 | ~10 | [6] |
| HXR9 | K562 | Cytotoxic effect observed.[6] | [6] |
| HXR9 | HL-60 | Cytotoxic effect observed.[2] | [2] |
Note: A direct comparison of IC50 values is challenging due to the use of different AML cell lines in the cited studies. However, both inhibitors demonstrate potent activity in the low micromolar range.
In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Animal Model | Cell Line | Treatment Regimen | Key Outcomes | Reference |
| DB818 | NSG mice | THP-1 | Not specified | Potent antileukemic activities, leading to the differentiation of monocytes into macrophages.[3][4] | [3][4] |
| HXR9 | Murine model | K562 | Not specified | Significantly reduced tumor growth.[2] | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assay (Based on CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Cell Seeding: AML cell lines (e.g., THP-1, OCI/AML3, MV4-11, MONOMAC-6) are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: A serial dilution of DB818 or HXR9 is prepared in culture medium. The cells are treated with a range of concentrations of the inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition: Following incubation, 20 µL of CellTiter 96® AQueous One Solution Reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then recorded using a 96-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
In Vivo AML Xenograft Model
-
Animal Model: Immunodeficient mice, such as NOD/SCID/IL2Rγ-null (NSG) mice, are used to prevent rejection of the human cells.
-
Cell Implantation: Human AML cell lines (e.g., THP-1 or K562) are harvested and resuspended in a suitable medium like PBS. Approximately 1-5 x 10^6 cells are injected intravenously or subcutaneously into the mice.
-
Tumor Establishment: The animals are monitored for signs of tumor development. For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated leukemia models, engraftment can be monitored by flow cytometry for human CD45+ cells in the peripheral blood.
-
Treatment Administration: Once tumors are established (e.g., a palpable size of ~100 mm³ for subcutaneous models or a certain percentage of human cells in the blood for disseminated models), the mice are randomized into treatment and control groups. DB818, HXR9, or a vehicle control is administered according to a predetermined schedule (e.g., daily or several times a week) via an appropriate route (e.g., intraperitoneal or subcutaneous injection).[2][3]
-
Monitoring and Endpoint: Tumor growth and the health of the animals are monitored throughout the study. At the end of the experiment, which is determined by a specific tumor size, a predetermined time point, or signs of morbidity, the animals are euthanized. Tumors and relevant organs are harvested for further analysis, such as weight measurement and immunohistochemistry. For survival studies, animals are monitored until they meet humane endpoints.[7][8][9]
Conclusion
Both DB818 and HXR9 demonstrate significant promise as therapeutic agents targeting HOXA9-driven cancers. Their distinct mechanisms of action offer different approaches to disrupting this key oncogenic pathway. DB818's direct inhibition of the HOXA9-DNA interaction and HXR9's disruption of the HOX/PBX protein complex both lead to potent anti-leukemic effects in preclinical models. The choice between these two strategies may ultimately depend on factors such as tumor type, the specific molecular drivers of the malignancy, and the potential for off-target effects. Further head-to-head comparative studies in identical experimental systems will be invaluable in elucidating the relative strengths of each inhibitor and guiding their future clinical development.
References
- 1. Direct functional HOXA9/DNA-binding competitors versus epigenetic inhibitors of HOXA9 expression on cell proliferation, death and differentiation processes in the model of MLL-rearranged acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the On-Target Effects of DB818 Through Genetic Approaches: A Comparative Guide
This guide provides a comprehensive comparison of genetic methodologies used to validate the on-target effects of DB818, a selective inhibitor of the hypothetical protein kinase, Kinase X (KX). For researchers, scientists, and professionals in drug development, establishing that a compound's biological effects are a direct consequence of its interaction with the intended target is a critical step. This document outlines key genetic validation techniques, presents comparative data, and offers detailed experimental protocols.
Comparative Analysis of DB818 and Genetic Knockdowns
To ascertain that the cellular effects of DB818 are mediated through the inhibition of Kinase X, a comparison was made with the effects observed following the genetic knockdown or knockout of the gene encoding Kinase X. The underlying principle is that if DB818 is a specific inhibitor of Kinase X, its phenotypic effects should mimic those of reducing or eliminating Kinase X protein expression.
| Treatment/Modification | Target (Kinase X) Expression Level | Downstream Substrate Phosphorylation (p-Substrate Y) | Cell Viability (IC50 / % Reduction) |
| Vehicle Control (DMSO) | Endogenous | 100% | N/A |
| DB818 (100 nM) | Endogenous | 15% | 50 nM |
| Competitor Compound Y (100 nM) | Endogenous | 25% | 80 nM |
| siRNA knockdown of Kinase X | ~10% of endogenous | 12% | 85% reduction |
| CRISPR/Cas9 knockout of Kinase X | Not detectable | <5% | 92% reduction |
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the hypothetical signaling pathway in which Kinase X is involved, the experimental workflow for validating the on-target effects of DB818, and the logical framework underpinning this validation.
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Workflow for on-target validation of DB818.
Caption: Logical framework for genetic validation.
Detailed Experimental Protocols
The following are condensed protocols for the key experiments cited in this guide.
-
Objective: To generate a stable cell line lacking the expression of Kinase X.
-
Methodology:
-
Design and clone two single-guide RNAs (sgRNAs) targeting distinct exons of the Kinase X gene into a Cas9-expressing vector.
-
Transfect the sgRNA/Cas9 constructs into the target cancer cell line.
-
Select single-cell clones by limiting dilution.
-
Expand the clones and screen for Kinase X knockout by Western Blotting and Sanger sequencing of the targeted genomic region.
-
Select a validated knockout clone for subsequent experiments.
-
-
Objective: To transiently reduce the expression of Kinase X.
-
Methodology:
-
Seed cancer cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Prepare a transfection mix containing a pool of four siRNAs targeting Kinase X and a lipid-based transfection reagent in serum-free media. Incubate for 20 minutes.
-
Add the transfection mix to the cells and incubate for 48-72 hours.
-
Harvest the cells and validate the knockdown efficiency by Western Blotting. A non-targeting siRNA should be used as a negative control.
-
-
Objective: To measure the phosphorylation of Substrate Y, a downstream target of Kinase X.
-
Methodology:
-
Lyse the treated or genetically modified cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH).
-
-
Objective: To assess the effect of DB818 and genetic modifications on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
For DB818 treatment, add the compound in a series of dilutions and incubate for 72 hours.
-
For genetically modified cells, seed the knockout or siRNA-transfected cells and incubate for 72 hours.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value for DB818 and the percentage reduction in viability for the genetically modified cells relative to their respective controls.
-
A Comparative Analysis of Apoptotic Pathways: DB818 Versus Conventional Chemotherapeutic Agents
A deep dive into the molecular mechanisms of cell death induced by the novel HOXA9 inhibitor, DB818, and its comparison with established anticancer drugs—doxorubicin, cisplatin, and paclitaxel—reveals distinct and overlapping signaling cascades. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these apoptotic pathways, supported by experimental data and detailed methodologies.
The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. While conventional chemotherapeutic agents have long been the mainstay of treatment, their mechanisms often involve widespread cellular damage, leading to significant side effects. The development of targeted therapies, such as DB818, offers a more precise approach to eliminating cancer cells. This guide will compare the apoptotic pathways triggered by DB818 with those of doxorubicin, cisplatin, and paclitaxel, highlighting the key molecular events and providing a framework for future research and drug development.
Unraveling the Apoptotic Cascade of DB818
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor, which is frequently overexpressed in acute myeloid leukemia (AML) and is associated with a poor prognosis. HOXA9 drives leukemogenesis by promoting proliferation and blocking differentiation. DB818 exerts its anticancer effects by inducing apoptosis in AML cells. The primary mechanism identified is the downregulation of BCL2, an anti-apoptotic protein that is a direct transcriptional target of HOXA9. The suppression of BCL2 is a critical event that tips the cellular balance towards apoptosis. While the complete downstream cascade is still under investigation, the reduction in BCL2 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.
The Multifaceted Apoptotic Mechanisms of Conventional Chemotherapeutics
In contrast to the targeted approach of DB818, conventional chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel induce apoptosis through broader mechanisms of action.
Doxorubicin , an anthracycline antibiotic, primarily intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This genotoxic stress triggers the intrinsic apoptotic pathway. Key events include the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic Bcl-2 family members like Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. Doxorubicin is also known to generate reactive oxygen species (ROS), which can further contribute to mitochondrial damage and apoptosis induction.
Cisplatin , a platinum-based compound, forms DNA adducts that cause DNA damage and replication stress. Similar to doxorubicin, this activates the intrinsic apoptotic pathway, often in a p53-dependent manner. The DNA damage response involves the activation of kinases such as ATR, which signals to p53 and p73. These transcription factors then promote the expression of pro-apoptotic proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation. There is also evidence suggesting that cisplatin can engage the extrinsic apoptotic pathway by upregulating the expression of death receptors.
Paclitaxel , a taxane, disrupts the normal function of microtubules, leading to mitotic arrest. This prolonged arrest in the G2/M phase of the cell cycle is a major trigger for apoptosis. The apoptotic signal is transduced through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, as well as the activation of the JNK/SAPK signaling pathway. These events converge on the mitochondria to induce the intrinsic apoptotic cascade.
Quantitative Comparison of Apoptotic Induction
The efficacy of these drugs in inducing apoptosis can be quantified using various experimental techniques. The following tables summarize representative data from studies on leukemia cell lines, providing a comparative view of their apoptotic potential.
| Drug | Cell Line | Concentration | Time (hours) | % Apoptotic Cells (Annexin V+) | Citation |
| Doxorubicin | MOLM-13 (AML) | 1 µM | 48 | ~40% (Early & Late Apoptosis) | [1] |
| Cisplatin | HL-60 (Promyelocytic Leukemia) | 1 µM | 24 | ~7% | [2] |
| 2 µM | 24 | ~10% | [2] | ||
| 3 µM | 24 | ~12% | [2] | ||
| Paclitaxel | HL-60 (Promyelocytic Leukemia) | 1-10 µM | Not Specified | DNA Fragmentation Observed | [3] |
| Molt-4 (Lymphoblastic Leukemia) | Not Specified | Not Specified | S-phase specific apoptosis | [4] |
Note: Direct quantitative comparison for DB818 from Annexin V/PI assays was not available in the reviewed literature.
| Drug | Key Protein Modulation | Fold Change/Observation | Citation |
| DB818 | BCL2 mRNA | Downregulation | [5] |
| Doxorubicin | Cleaved Caspase-3 | Increase | [1] |
| p15-20-Bcl-2 | Inhibition at 0.5-1 µM | [6][7] | |
| Cisplatin | Cleaved Caspase-3 | Increase | [8] |
| Paclitaxel | Cleaved Caspase-3 & PARP | Increase | [9] |
Signaling Pathway Visualizations
To better illustrate the apoptotic mechanisms, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
A variety of well-established experimental protocols are utilized to investigate the apoptotic pathways induced by these drugs.
Western Blotting for Protein Expression Analysis
Western blotting is a key technique to quantify the expression levels of apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with the drug of interest for the desired time and concentration. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the drug and harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
DB818 represents a promising targeted therapy for AML by inducing apoptosis through the inhibition of HOXA9 and subsequent downregulation of BCL2. This mechanism, centered on the intrinsic apoptotic pathway, offers a more specific approach compared to the broader cytotoxic effects of conventional chemotherapeutics like doxorubicin, cisplatin, and paclitaxel. While these established drugs also converge on the mitochondrial pathway, their initial triggers are more diverse, ranging from direct DNA damage to microtubule disruption. Further research is warranted to fully elucidate the downstream effectors of DB818-induced apoptosis, which will be crucial for its clinical development and potential combination therapies. This comparative guide provides a foundational understanding of these distinct yet interconnected pathways, aiding in the rational design of next-generation cancer treatments.
References
- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Paclitaxel induces apoptosis of acute leukemia cells in S phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cisplatin-induced apoptosis in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel induces apoptosis in leukemia cells through a JNK activation-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: HOXA9 Inhibitor DB818 Challenges Standard Therapies in Acute Myeloid Leukemia Models
A head-to-head comparison of the novel HOXA9 inhibitor DB818 with standard-of-care therapies for Acute Myeloid Leukemia (AML) in preclinical in vivo models reveals promising anti-leukemic activity. This guide provides a comprehensive analysis of the available experimental data, offering researchers, scientists, and drug development professionals a comparative overview of these treatments.
DB818, a small molecule inhibitor of the HOXA9 transcription factor, has demonstrated potent efficacy in a human THP-1 AML xenograft model.[1][2] HOXA9 is a critical driver of leukemogenesis in a large proportion of AML cases, making it a compelling therapeutic target. This comparison guide collates in vivo data for DB818 and contrasts it with the performance of established AML therapies, including the "7+3" chemotherapy regimen, and targeted agents such as venetoclax, gilteritinib, and ivosidenib, in similar preclinical settings.
Performance at a Glance: Key In Vivo Efficacy Data
The following tables summarize the quantitative outcomes from in vivo studies using various AML xenograft models. It is important to note that direct head-to-head comparative studies for all agents are limited; therefore, data is presented from individual studies, highlighting the specific models and conditions used.
| Therapeutic Agent | AML Model | Key Efficacy Endpoint | Result | Reference |
| DB818 | THP-1 Xenograft | Antileukemic Activity | Potent antileukemic activities, leading to differentiation of monocytes into macrophages. | [1][2] |
| Venetoclax | MOLM-13 Xenograft | Tumor Growth Inhibition & Survival | Significantly decreased tumor volume and weight; increased TUNEL staining. | [3] |
| Gilteritinib | MV4-11 Xenograft | Tumor Growth Inhibition | Combination with CUDC-907 showed striking in vivo efficacy. | [4] |
| Ivosidenib + Venetoclax | Patient-Derived Xenograft (IDH1-mutant) | Response Rate | High composite complete response rates (85-100% in different cohorts). | [5] |
| Cytarabine + Doxorubicin (7+3 surrogate) | Immunodeficient Mice | Maximum Tolerated Dose Established | MTD of 50 mg/kg cytarabine and 1.5 mg/kg doxorubicin determined. | [6] |
Deciphering the Mechanisms: Signaling Pathways and Experimental Approaches
To better understand the biological context and experimental design of these in vivo studies, the following diagrams illustrate the targeted signaling pathway for DB818 and a typical workflow for an AML xenograft study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols used in the cited research.
DB818 in THP-1 Xenograft Model
The in vivo efficacy of DB818 was evaluated in a human THP-1 AML model.[1][2] While the full detailed protocol from the primary publication requires access to the complete manuscript, the study abstract indicates that the treatment led to the differentiation of monocytes into macrophages, demonstrating a potent anti-leukemic effect.[1][2] Typically, such studies involve the subcutaneous or intravenous injection of THP-1 cells into immunodeficient mice.[7][8] Once tumors are established, mice are treated with the investigational compound (DB818) or a vehicle control, and tumor growth and/or survival are monitored over time.
Venetoclax in MOLM-13 Xenograft Model
In a study investigating the combination of STM2457 and venetoclax, a MOLM-13 xenograft mouse model was utilized.[3] The combination treatment resulted in a significant decrease in both tumor volume and weight.[3] Western blot analysis of tumor tissues confirmed the on-target effects of the drugs, and a marked decrease in the proliferation marker Ki-67 and an increase in apoptosis (TUNEL staining) were observed in the combination group.[3]
Gilteritinib in MV4-11 Xenograft Model
The combination of gilteritinib and CUDC-907 was assessed in an MV4-11 xenograft model.[4] This study demonstrated significant in vivo efficacy with this combination.[4] The experimental design involved treating mice with established MV4-11 tumors with either single agents or the combination, followed by monitoring of tumor growth and analysis of molecular markers from the tumor tissue.[4]
Ivosidenib in Patient-Derived Xenograft (PDX) Model
A clinical trial investigated the combination of ivosidenib and venetoclax in patients with IDH1-mutated hematologic malignancies.[5][9] While this is clinical data, preclinical studies with ivosidenib often utilize patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice.[10][11][12] These models are considered to more accurately reflect the heterogeneity and biology of a patient's tumor.
"7+3" Chemotherapy Regimen in an Immunodeficient Mouse Model
A study aimed at establishing a xenograft chemotherapy model determined the maximum-tolerated dose (MTD) of a surrogate for the "7+3" regimen (cytarabine and doxorubicin) in immunodeficient mice.[6] The MTD was found to be 50 mg/kg for cytarabine and 1.5 mg/kg for doxorubicin.[6] Establishing the MTD is a critical first step before evaluating the efficacy of chemotherapeutic agents in preclinical models.
Conclusion
The available in vivo data suggests that DB818 holds significant promise as a novel therapeutic agent for AML, particularly for patients with HOXA9-driven disease. Its ability to induce differentiation in a THP-1 xenograft model is a compelling finding. While a direct, comprehensive head-to-head comparison with all standard AML therapies in the same model is not yet available, the data presented in this guide provides a valuable preliminary assessment. The efficacy of DB818 in comparison to the established in vivo performance of venetoclax, gilteritinib, and ivosidenib in their respective sensitive AML contexts underscores the potential of targeting the HOXA9 transcription factor. Further in vivo studies, including head-to-head comparisons and evaluations in a broader range of AML models, are warranted to fully elucidate the therapeutic potential of DB818 and its place in the evolving landscape of AML treatment.
References
- 1. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The combination of CUDC-907 and gilteritinib shows promising in vitro and in vivo antileukemic activity against FLT3-ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Differential Localization and Invasion of Tumor Cells in Mouse Models of Human and Murine Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib/II Investigator Initiated Study of the IDH1-Mutant Inhibitor Ivosidenib (AG120) With the BCL2 Inhibitor Venetoclax in IDH1-Mutated Hematologic Malignancies [mdanderson.org]
- 10. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo inducible reverse genetics in patients’ tumors to identify individual therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DB818's Anti-Leukemic Activity: A Comparative Guide for Researchers
A comprehensive analysis of experimental data from independent laboratories confirms the potent anti-leukemic properties of DB818, a novel inhibitor of the HOXA9 transcription factor. This guide provides a detailed comparison of findings on DB818's effects on cell viability, apoptosis, and gene expression in acute myeloid leukemia (AML) cell lines, offering researchers a consolidated view of its preclinical efficacy.
The transcription factor HOXA9 is a critical driver of leukemogenesis in a significant portion of AML cases, making it a prime target for therapeutic intervention.[1] DB818 has emerged as a promising small molecule inhibitor that disrupts the interaction between HOXA9 and its DNA binding sites.[2] This guide synthesizes and compares the experimental validation of DB818's anti-leukemic activity from two distinct research consortiums: a Japanese group led by Sonoda, Itoh, and Tohda, and a collaborative effort between researchers in Lille, France, and Georgia State University, USA (referred to as the French/US consortium). The consistency of findings across these independent labs provides a stronger foundation for the continued development of DB818 as a potential therapeutic agent.
Comparative Efficacy of DB818 in AML Cell Lines
Both research groups have demonstrated that DB818 effectively reduces the viability of various AML cell lines, with a particularly pronounced effect in cells known to have high HOXA9 expression.
Table 1: Inhibition of Cell Proliferation (IC50) by DB818
| Cell Line | IC50 (µM) - French/US Consortium[3] | Notes |
| THP-1 | ~1-5 | High HOXA9 expression |
| MV4-11 | ~1-5 | High HOXA9 expression |
| OCI-AML3 | ~1-5 | High HOXA9 expression |
| U937 | ~1-5 | High HOXA9 expression |
| EOL-1 | ~1-5 | High HOXA9 expression |
| SHI-1 | ~5-10 | Moderate HOXA9 expression |
Data from the French/US consortium shows a strong correlation between higher HOXA9 expression and lower IC50 values for DB818 across 14 AML cell lines.[3] The Japanese group primarily utilized a fixed concentration of 20 µM for their mechanistic studies, which is well above the determined IC50 values for the sensitive cell lines they tested (OCI/AML3, MV4-11, and THP-1).[4]
Induction of Apoptosis
A key mechanism of DB818's anti-leukemic action is the induction of programmed cell death, or apoptosis. Both laboratories have confirmed this effect through flow cytometry analysis of Annexin V staining.
Table 2: Apoptosis Induction by DB818
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) - Sonoda et al.[4] | Observations from French/US Consortium |
| OCI/AML3 | 20 µM DB818 (48h) | Increased | Confirmed induction of cell death[3] |
| MV4-11 | 20 µM DB818 (48h) | Increased | Confirmed induction of cell death[3] |
| THP-1 | 20 µM DB818 (48h) | Increased | Confirmed induction of cell death[3] |
The study by Sonoda et al. explicitly demonstrates an increase in the population of Annexin-V positive OCI/AML3, MV4-11, and THP-1 cells after 48 hours of treatment with 20 µM DB818.[4] The French/US consortium's research corroborates these findings, also highlighting the induction of cell death in their studies.[3]
Impact on HOXA9 Target Gene Expression
DB818's mechanism of action involves the downregulation of HOXA9's transcriptional targets, including key proto-oncogenes that drive leukemia cell proliferation and survival. Both groups have investigated these molecular changes, finding a consistent pattern of gene expression modulation.
Table 3: Modulation of HOXA9 Target Gene Expression by DB818
| Gene | Log2 Fold Change (DB818 vs. Control) - Sonoda et al.[4] | Observations from French/US Consortium[3] |
| MYB | ||
| OCI/AML3 | -0.58 | Downregulation observed |
| MV4-11 | -0.73 | Downregulation observed |
| THP-1 | -0.71 | Downregulation observed |
| MYC | ||
| OCI/AML3 | -0.81 | Downregulation observed |
| MV4-11 | -1.13 | Downregulation observed |
| THP-1 | -1.15 | Downregulation observed |
| BCL2 | ||
| OCI/AML3 | -0.45 | Downregulation observed |
| MV4-11 | -0.38 | Downregulation observed |
| THP-1 | -0.34 | Downregulation observed |
Microarray analysis by Sonoda et al. provided specific log2 fold changes for the downregulation of MYB, MYC, and BCL2 in OCI/AML3, MV4-11, and THP-1 cells treated with 20 µM DB818 for 24 hours.[4] The French/US consortium's transcriptomic analyses also confirmed the deregulation of these and other HOXA9 target genes.[3]
Experimental Methodologies
To facilitate the replication and further investigation of these findings, the core experimental protocols employed by the research groups are outlined below.
Cell Culture and DB818 Treatment
-
Cell Lines: Human AML cell lines, including OCI/AML3, MV4-11, and THP-1, were utilized by both groups.[3][4] These lines are known to exhibit varying levels of HOXA9 expression.
-
Culture Conditions: Cells were cultured in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
DB818 Administration: DB818 was dissolved in DMSO to create stock solutions and then diluted in culture medium to the final experimental concentrations.
Cell Viability and Proliferation Assays
-
French/US Consortium: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay to determine the half-maximal inhibitory concentration (IC50) after treatment with DB818.[3]
-
Sonoda et al.: Cell growth was measured over time, with cells treated with various concentrations of DB818 for up to 4 days.[4]
Apoptosis Detection
-
Methodology: Both groups employed flow cytometry to quantify apoptotic cells.[3][4]
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V identifies early apoptotic cells, while PI stains late apoptotic and necrotic cells.
-
Protocol Summary (Sonoda et al.): AML cells were treated with 20 µM DB818 for 48 hours before being harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol, followed by analysis on a FACSCalibur system.[4]
Gene Expression Analysis
-
Methodology (Sonoda et al.): Comprehensive gene expression profiling was conducted using the Agilent SurePrint G3 Human GE microarray 8x60K v3.[4]
-
Protocol Summary: OCI/AML3, MV4-11, and THP-1 cells were treated with 20 µM DB818 for 24 hours. Total RNA was then extracted, labeled, and hybridized to the microarrays. Gene expression changes were calculated relative to DMSO-treated control cells.[4]
-
Methodology (French/US Consortium): Transcriptomic analysis was also performed to identify genes deregulated by DB818 treatment, corroborating the findings of altered HOXA9 target gene expression.[3]
Visualizing the Mechanism and Workflow
To further clarify the processes discussed, the following diagrams illustrate the proposed signaling pathway of DB818 and a typical experimental workflow for its evaluation.
Caption: DB818 inhibits the HOXA9-DNA interaction, leading to reduced transcription of target genes like MYB, MYC, and BCL2, which in turn suppresses proliferation and induces apoptosis.
Caption: A generalized workflow for the in vitro assessment of DB818's anti-leukemic activity, from cell treatment to data analysis.
Conclusion
The independent validation of DB818's anti-leukemic activity by at least two distinct research groups significantly strengthens the case for its therapeutic potential. The consistent findings regarding its ability to inhibit the proliferation of HOXA9-dependent AML cells, induce apoptosis, and downregulate key oncogenic target genes provide a solid rationale for its continued preclinical and potential clinical development. This guide serves as a valuable resource for researchers in the field, offering a consolidated and objective comparison of the available experimental data.
References
- 1. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
Benchmarking DB818 Against Epigenetic Modulators in Acute Myeloid Leukemia (AML)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational agent DB818 with established epigenetic modulators in the context of Acute Myeloid Leukemia (AML). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on preclinical data to inform future research and development directions.
Introduction
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a hallmark of AML, leading to altered gene expression that promotes leukemogenesis. This has spurred the development of epigenetic modulators as a key therapeutic strategy. DB818 is a novel small molecule that targets the transcription factor HOXA9, a critical driver of leukemogenesis in a significant subset of AML cases. This guide benchmarks the preclinical efficacy of DB818 against established epigenetic drugs, including DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors.
Mechanism of Action
DB818: DB818 is a potent inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1] It functions by interfering with the interaction between HOXA9 and its DNA binding sites, thereby inhibiting the transcription of downstream target genes crucial for leukemic cell proliferation and survival.[2][3][4]
Epigenetic Modulators:
-
DNMT Inhibitors (Azacitidine, Decitabine): These agents incorporate into DNA and inhibit DNA methyltransferases, leading to global hypomethylation and the re-expression of silenced tumor suppressor genes.[5]
-
HDAC Inhibitors (Vorinostat, Panobinostat): These drugs inhibit histone deacetylases, resulting in the hyperacetylation of histones and a more open chromatin structure, which alters gene expression to induce cell cycle arrest, differentiation, and apoptosis.
Data Presentation: In Vitro Efficacy in AML Cell Lines
The following tables summarize the available quantitative data for DB818 and selected epigenetic modulators in various AML cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not available. Experimental conditions such as treatment duration and specific assays used can influence the results.
Table 1: IC50 Values of DB818 and Epigenetic Modulators in AML Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| DB818 | MV4-11 | Not explicitly quantified | 48h | [2][3] |
| THP-1 | Not explicitly quantified | 48h | [2][3] | |
| Azacitidine | KG-1a | ~1 µM | 72h | [6] |
| THP-1 | ~1 µM | 72h | [6] | |
| OCI-AML3 | ~1 µM | 72h | [6] | |
| HL-60 | ~1 µM | 72h | [6] | |
| Decitabine | KG-1a | ~0.3 µM | 72h | [6] |
| THP-1 | ~0.3 µM | 72h | [6] | |
| OCI-AML3 | ~0.3 µM | 72h | [6] | |
| HL-60 | ~0.3 µM | 72h | [6] | |
| Vorinostat | MV4-11 | ~0.64 µM | - | [7] |
| Panobinostat | THP-1 | ~3.8 nM | 48h | [8] |
| MV4-11 | ~2.7 nM | 48h | [8] |
Table 2: Apoptotic and Differentiation Effects of DB818 and Epigenetic Modulators in AML Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Differentiation | Reference |
| DB818 | MV4-11, OCI/AML3, THP-1 | Increased proportion of Annexin-V positive cells | Induced macrophage-like differentiation in THP-1 cells (increased CD11b expression) | [2] |
| Azacitidine | KG-1a | Increased sub-G1 fraction and apoptosis markers | Upregulated genes involved in cell differentiation | [5] |
| Decitabine | KG-1a | Increased sub-G1 fraction and apoptosis markers | Upregulated genes involved in cell differentiation | [5] |
| Vorinostat | AML cell lines | Induces apoptosis | Promotes differentiation | [9] |
| Panobinostat | AML cell lines | Induces apoptosis | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and culture overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[11][12][13][14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15][16][17][18]
Differentiation Assays
1. Morphological Assessment (Wright-Giemsa Staining): This staining method is used to differentiate blood cell types based on their morphology.
Protocol:
-
Prepare cytospin slides of the treated cells.
-
Fix the slides with methanol.
-
Stain the slides with Wright-Giemsa solution.
-
Rinse with a buffer solution and then with water.
-
Allow the slides to air dry and examine under a microscope to observe morphological changes indicative of differentiation (e.g., changes in nuclear-to-cytoplasmic ratio, chromatin condensation, and cytoplasmic granulation).[19][20][21][22][23]
2. Immunophenotyping by Flow Cytometry: The expression of cell surface markers associated with myeloid differentiation, such as CD11b and CD14, can be quantified by flow cytometry.
Protocol:
-
Harvest treated cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with fluorescently labeled antibodies against differentiation markers (e.g., FITC-conjugated anti-CD11b and PE-conjugated anti-CD14) and corresponding isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in buffer and analyze by flow cytometry to determine the percentage of cells expressing the differentiation markers.[24][25][26][27][28]
Mandatory Visualization
Caption: Mechanism of action of DB818 in AML cells.
Caption: General experimental workflow for comparing anti-leukemic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of HOXA9 Inhibitor DB818 on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 7. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Decitabine and Vorinostat with FLAG Chemotherapy in Pediatric Relapsed/Refractory AML: Report from the Therapeutic Advances in Childhood Leukemia and Lymphoma (TACL) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual epigenetic targeting with panobinostat and azacitidine in acute myeloid leukemia and high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. ethosbiosciences.com [ethosbiosciences.com]
- 23. azerscientific.com [azerscientific.com]
- 24. 4.9. Cell Differentiation Assays [bio-protocol.org]
- 25. worthington-biochem.com [worthington-biochem.com]
- 26. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 28. A Method for Identification and Analysis of Non-Overlapping Myeloid Immunophenotypes in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling DB818
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of DB818, a potent inhibitor of Homeobox A9 (HOXA9) intended for laboratory research use only.[1][2] Given the potent nature of this compound and the absence of a publicly available, detailed Safety Data Sheet (SDS), a highly cautious approach based on established guidelines for handling potent research compounds is mandatory.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling DB818 to ensure the appropriate level of personal protection. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses | To protect against accidental exposure from a damaged container during transit. |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical. |
| Solution Preparation and Handling | - Certified fume hood- Lab coat- Nitrile gloves- Safety goggles | To prevent skin and eye contact with the compound in solution and to avoid inhalation of any aerosols. |
| General Laboratory Operations | - Lab coat- Nitrile gloves- Safety glasses | Standard PPE for any laboratory environment where chemical hazards are present. |
Experimental Protocol: Handling DB818
Adherence to a strict, step-by-step protocol is crucial for the safe handling of DB818.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store DB818 in a cool, dry, and dark place, typically at sub-zero temperatures (–20°C or below) for long-term stability.[3]
-
Ensure the storage location is clearly labeled as containing a potent compound.
2. Preparation for Use:
-
Work within a certified chemical fume hood or other appropriate containment device.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
3. Weighing and Dissolving:
-
When weighing the solid compound, use a balance within a containment enclosure or a fume hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the accurately weighed DB818 powder to avoid splashing. DB818 is soluble in water.[4]
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that came into contact with DB818 using an appropriate solvent or cleaning agent.
-
Carefully doff all PPE to avoid self-contamination.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
The disposal of DB818 and all contaminated materials must be managed as hazardous chemical waste in accordance with institutional and local regulations.[3][5]
| Waste Stream | Disposal Procedure |
| Unused/Expired DB818 | - Collect in a clearly labeled, sealed, and compatible waste container.- Do not dispose of down the drain or in regular trash.- Arrange for disposal through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label the container with "Hazardous Waste" and the chemical name. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid exposure.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste Containing DB818 | - Collect in a sealed and clearly labeled waste container.- Do not mix with other waste streams unless compatibility has been confirmed. |
DB818 Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of DB818.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
